Urocortin II, human
Description
Historical Context of Corticotropin-Releasing Factor Family Discovery and Characterization
The journey to understanding Human Urocortin II begins with the foundational discovery of the Corticotropin-Releasing Factor (CRF) family. The inaugural member, CRF, a 41-amino acid peptide, was isolated from ovine hypothalami in 1981. nih.gov This landmark achievement provided the first molecular link between the central nervous system and the stress-induced release of adrenocorticotropic hormone (ACTH).
The family expanded with the identification of peptides in non-mammalian species that shared structural similarities with CRF. Notably, sauvagine (B13155) was isolated from frog skin and urotensin I from fish. nih.gov These discoveries hinted at a more ancient and diverse family of related peptides. The search for a mammalian counterpart to these peptides led to the cloning of Urocortin I in 1995 from the rat midbrain. nih.govresearchgate.netoup.com Urocortin I demonstrated a high affinity for both known CRF receptor subtypes, CRF1 and CRF2, further broadening the known physiological influence of this peptide family. nih.govpnas.org
Identification and Cloning of Human Urocortin II
The discovery of Human Urocortin II in 2001 was a direct result of the burgeoning field of genomics and bioinformatics. pnas.orgnih.govfrontiersin.org Researchers utilized public genome databases, searching for sequences with homology to the already identified members of the CRF family. pnas.orgresearchgate.net This in-silico approach led to the identification of a novel gene. pnas.org
Subsequent laboratory work involved the use of homologous primers derived from the human sequence to isolate a mouse cDNA from brain tissue. pnas.orgresearchgate.net This cDNA was found to encode a precursor protein that, after processing, yields a mature 38-amino acid peptide. pnas.orgresearchgate.netwikipedia.org This newly identified peptide was named Urocortin II. pnas.orgnih.gov Concurrently, another research group identified the same peptide, terming it stresscopin-related peptide. wikipedia.orgbiovendor.comoup.com The human gene encoding Urocortin II was identified and the peptide was shown to be a selective agonist for the CRF type 2 receptor. core.ac.ukphysiology.orgnih.gov
Position of Human Urocortin II within the Corticotropin-Releasing Factor Family Lineage
Human Urocortin II is a member of the mammalian Corticotropin-Releasing Factor (CRF) family, which also includes CRF, Urocortin I, and Urocortin III. wikipedia.orghycultbiotech.com These peptides share structural similarities, particularly in their C-terminal region. pnas.org
A key distinguishing feature of Urocortin II is its receptor binding profile. While CRF has a preference for the CRF1 receptor and Urocortin I binds with high affinity to both CRF1 and CRF2 receptors, Urocortin II is highly selective for the CRF2 receptor. pnas.orgresearchgate.netwikipedia.orgmedchemexpress.com It shows negligible binding affinity for the CRF1 receptor and does not bind to the CRF-binding protein, which modulates the activity of other family members. wikipedia.orgcore.ac.uk This selectivity is shared with Urocortin III, and together, Urocortin II and III are considered more closely related to each other than to CRF or Urocortin I. frontiersin.orgwikipedia.org This specificity allows researchers to investigate the distinct physiological functions mediated by the CRF2 receptor. pnas.org
Overview of Research Paradigms and Key Findings
The selective nature of Human Urocortin II's interaction with the CRF2 receptor has driven a wide array of research to elucidate the specific roles of this signaling pathway. Key findings have emerged in several physiological systems:
Cardiovascular System: A significant body of research has highlighted the potent cardiovascular effects of Urocortin II. It acts as a vasodilator, leading to a decrease in systemic vascular resistance and mean arterial pressure. pnas.orgnih.govresearchgate.net In both healthy individuals and animal models of heart failure, Urocortin II administration has been shown to increase cardiac output and left ventricular ejection fraction. wikipedia.orgpnas.orgbinasss.sa.cr It also demonstrates positive inotropic (increased contraction force) and lusitropic (improved relaxation) effects on the heart muscle. pnas.orgresearchgate.net These effects are mediated specifically through the CRF2 receptor, which is expressed in the myocardium and vascular smooth muscle. wikipedia.orgpnas.orgahajournals.org
Metabolic Regulation: Urocortin II and its receptor, CRF2, are highly expressed in skeletal muscle, a primary site for glucose disposal. oup.compnas.org Research has shown that Urocortin II plays a role in regulating glucose homeostasis and energy balance. nih.govdiabetesjournals.org Studies indicate that Ucn 2 can modulate insulin (B600854) sensitivity in skeletal muscle. pnas.org For instance, mice lacking Urocortin 2 exhibit increased insulin sensitivity. pnas.org Furthermore, administration of a modified Urocortin II peptide to obese mice improved glucose tolerance and increased insulin-stimulated glucose transport into skeletal muscle. diabetesjournals.org Centrally, Urocortin II has been found to suppress appetite and reduce food intake in a dose-dependent manner. pnas.orgcore.ac.uk
Skeletal Muscle: The high expression of CRF2 receptors in skeletal muscle has prompted investigations into the direct effects of Urocortin II on this tissue. biovendor.comoup.comoup.com Research has demonstrated that Urocortin II can prevent the loss of skeletal muscle mass and function in models of atrophy caused by disuse, corticosteroid treatment, or nerve damage. biovendor.comoup.comoup.com Moreover, treatment with Urocortin II has been shown to increase muscle mass and force in normal, non-atrophying muscles. biovendor.comoup.com These findings suggest a role for the Urocortin II/CRF2R system in maintaining skeletal muscle homeostasis. oup.com
Central Nervous System: Within the brain, Urocortin II is expressed in discrete regions, including stress-related areas of the hypothalamus and brainstem. pnas.orgnih.govresearchgate.net Its selective activation of the CRF2 receptor suggests a role in modulating behavioral responses that is distinct from the classic CRF1-mediated stress response. oup.com While CRF is generally considered anxiogenic (anxiety-producing), the effects of Urocortin II on anxiety-like behaviors are more complex, with some studies suggesting anxiolytic (anxiety-reducing) properties. wikipedia.orgcore.ac.uk It has also been shown to be involved in the central control of autonomic functions and appetite, without causing the increase in general motor activity seen with CRF. pnas.orgnih.govresearchgate.net
Properties
Molecular Formula |
C₁₉₄H₃₃₉N₆₃O₅₄S |
|---|---|
Molecular Weight |
4450.28 |
sequence |
One Letter Code: IVLSLDVPIGLLQILLEQARARAAREQATTNARILARVGHC-NH2 |
Origin of Product |
United States |
Molecular Biology and Genetic Regulation of Human Urocortin Ii
Gene Structure and Genomic Organization of Human Urocortin II
The human gene encoding Urocortin II (UCN2), also known as Stresscopin-Related Peptide, is located on chromosome 3. researchgate.net The gene structure of UCN2 gives rise to a precursor peptide that undergoes specific processing to form the mature and bioactive Urocortin II peptide. scispace.com The human UCN2 gene consists of multiple exons, and the entirety of the coding region for the Urocortin protein is contained within the second exon. wikipedia.orgwikidoc.org
The UCN2 gene shares significant sequence homology with other members of the corticotropin-releasing factor (CRF) family of neuropeptides, which includes CRF, Urocortin, and Urocortin III. wikipedia.orgwikidoc.org This homology is reflected in the structure of the resulting peptides. Human Urocortin II is a 38-amino acid peptide. biovendor.com
Table 2.1: Genomic and Structural Details of Human Urocortin II
| Feature | Description |
| Gene Name | UCN2 |
| Protein Name | Urocortin-2 |
| Aliases | Stresscopin-related peptide (SRP), Urocortin II (Ucn II) uniprot.org |
| Chromosomal Location | Chromosome 3 researchgate.net |
| Gene Structure | Contains multiple exons, with the coding region in the second exon. wikipedia.orgwikidoc.org |
| Peptide Length | 38 amino acids biovendor.com |
| Protein Family | Corticotropin-releasing factor (CRF) family wikipedia.orgwikidoc.org |
Transcriptional Regulation of Human Urocortin II Gene Expression
The expression of the human Urocortin II gene is a tightly regulated process, influenced by a variety of physiological and pathological stimuli. This regulation occurs primarily at the transcriptional level, involving several key signaling pathways and transcription factors.
Hypoxia-Inducible Factor System and Hypoxia-Responsive Elements
Hypoxia, a condition of low oxygen tension, is a significant regulator of UCN2 gene expression, particularly in the context of ischemic conditions. portlandpress.comportlandpress.com The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF) system. HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit. oup.com
Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to specific DNA sequences known as Hypoxia-Responsive Elements (HREs) in the regulatory regions of target genes, thereby activating their transcription. portlandpress.comportlandpress.com Research has demonstrated that the human UCN2 gene is a target of HIF-1α. portlandpress.comportlandpress.comnih.gov
Studies have identified two putative HREs in the 3'-flanking region of the human UCN2 gene, designated HRE1 and HRE2. portlandpress.comnih.govresearchgate.net Site-directed mutagenesis experiments have confirmed that HRE1 is essential for the HIF-1α-dependent activation of the UCN2 gene. portlandpress.comnih.govresearchgate.net This regulatory mechanism has been observed in various cell types, including human rhabdomyosarcoma cells (TE-671) and rat neonatal cardiomyocytes. portlandpress.comresearchgate.net The stabilization of HIF-1α, either by hypoxia or by chemical inducers like dimethyloxalylglycine (DMOG), leads to a significant increase in UCN2 mRNA levels. nih.gov This hypoxia-mediated upregulation of Urocortin II is thought to play a cardioprotective role during ischemic events. portlandpress.comportlandpress.comnih.gov
Table 2.2.1: Key Findings on Hypoxic Regulation of Human Urocortin II
| Finding | Experimental Model | Significance | Citation |
| Hypoxia increases UCN2 mRNA levels. | TE-671 cells, rat neonatal cardiomyocytes | Demonstrates direct link between low oxygen and UCN2 expression. | portlandpress.comresearchgate.net |
| HIF-1α silencing abolishes hypoxia-induced UCN2 expression. | TE-671 cells | Confirms the essential role of HIF-1α in this regulatory pathway. | portlandpress.comnih.gov |
| Two HREs (HRE1 and HRE2) identified in the 3'-flanking region of the UCN2 gene. | In silico analysis, luciferase assays | Pinpoints the specific genomic elements responsible for HIF-1α binding. | portlandpress.comnih.govresearchgate.net |
| HRE1 is required for HIF-1α-dependent activation. | Site-directed mutagenesis | Highlights the critical role of the HRE1 element in transcriptional activation. | portlandpress.comnih.govresearchgate.net |
| DMOG (HIF-1α stabilizer) increases UCN2 expression. | First-trimester placental explants | Provides further evidence for the role of HIF-1α in UCN2 regulation. | nih.gov |
Glucocorticoid Receptor-Mediated Regulation
Glucocorticoids, a class of steroid hormones involved in the stress response, also play a crucial role in regulating UCN2 gene expression. oup.comnih.gov The effects of glucocorticoids are mediated by the glucocorticoid receptor (GR), a nuclear receptor that acts as a ligand-dependent transcription factor.
In several studies, the synthetic glucocorticoid dexamethasone (B1670325) has been shown to upregulate UCN2 mRNA expression in a dose- and time-dependent manner in various cell lines, including the NG108-15 neuronal cell line. oup.comnih.gov This upregulation is a direct effect, as it can be blocked by the glucocorticoid receptor antagonist RU486, indicating a GR-mediated transcriptional mechanism. oup.com Computational analysis of the mouse UCN2 gene's 5'-flanking region has revealed the presence of multiple putative glucocorticoid response elements (GREs), further supporting a direct regulatory role for the GR. oup.com
The regulation of UCN2 by glucocorticoids appears to be tissue-specific. For instance, in vivo studies in mice have shown that dexamethasone administration increases UCN2 mRNA levels in the hypothalamus and brainstem. biovendor.comoup.com Conversely, adrenalectomy, which removes the endogenous source of glucocorticoids, leads to a decrease in UCN2 expression in these brain regions. biovendor.com In contrast, in the skin, adrenalectomy leads to an increase in Ucn2 mRNA levels, which is reversed by corticoid replacement. biovendor.com This suggests a complex and context-dependent regulation of UCN2 by glucocorticoids.
Table 2.2.2: Glucocorticoid Regulation of Urocortin II Expression
| Tissue/Cell Type | Effect of Glucocorticoids | Mediator | Citation |
| NG108-15 neuronal cells | Upregulation of UCN2 mRNA | Glucocorticoid Receptor | oup.comnih.gov |
| Mouse Hypothalamus | Upregulation of UCN2 mRNA | Glucocorticoid Receptor | biovendor.comoup.com |
| Mouse Brainstem | Upregulation of UCN2 mRNA | Glucocorticoid Receptor | biovendor.comoup.com |
| Mouse Skin | Downregulation of UCN2 mRNA | Glucocorticoid Receptor | biovendor.com |
| Rat Pituitary Corticotrophs | Negative regulation of UCN2 mRNA and secretion | Glucocorticoid Receptor | bioscientifica.combioscientifica.com |
Inflammatory and Immune Modulators
The expression of Urocortin II is also modulated by various inflammatory and immune signals, highlighting its potential role in the inflammatory response. Cytokines, which are key signaling molecules in the immune system, have been shown to influence UCN2 expression.
In HL-1 cardiomyocytes, tumor necrosis factor-alpha (TNF-α) has been found to increase UCN2 mRNA levels. bioscientifica.comnih.gov This effect appears to be mediated by the transcription factor nuclear factor-kappa B (NF-κB), as the TNF-α-induced increase in UCN2 mRNA is abolished by an NF-κB inhibitor. bioscientifica.comnih.gov In contrast, lipopolysaccharide (LPS), a component of bacterial cell walls that potently stimulates an inflammatory response, did not significantly affect UCN2 mRNA expression in these cells. bioscientifica.comlsuhsc.edu
In human colonic epithelial cells, pro-inflammatory stimuli such as Clostridium difficile toxin A and TNF-α have been shown to increase the expression of both Urocortin II and its receptor, CRHR2. nih.gov Furthermore, in cultured endometrial cells, Urocortin II has been shown to stimulate the secretion of the pro-inflammatory cytokine TNF-α and the anti-inflammatory cytokine interleukin-4 (IL-4). oup.com In human umbilical vein endothelial cells (HUVECs), interleukin-1β (IL-1β) has been shown to decrease UCN2 mRNA levels. nih.gov These findings suggest a complex interplay between Urocortin II and the inflammatory cascade, with its effects likely being cell-type and context-dependent.
Table 2.2.3: Regulation of Urocortin II by Inflammatory Modulators
| Modulator | Cell/Tissue Type | Effect on UCN2 Expression | Mediator/Pathway | Citation |
| Tumor Necrosis Factor-α (TNF-α) | HL-1 Cardiomyocytes | Increase | NF-κB | bioscientifica.comnih.gov |
| Lipopolysaccharide (LPS) | HL-1 Cardiomyocytes | No significant effect | - | bioscientifica.comlsuhsc.edu |
| Clostridium difficile Toxin A | Human Colonic Epithelial Cells | Increase | - | nih.gov |
| Interleukin-1β (IL-1β) | Human Umbilical Vein Endothelial Cells (HUVECs) | Decrease | - | nih.gov |
| Urocortin II | Cultured Endometrial Cells | Stimulates TNF-α and IL-4 secretion | - | oup.com |
Tissue-Specific and Cell-Specific Expression Profiles of Human Urocortin II
Central Nervous System Distribution
In the human central nervous system (CNS), Urocortin II mRNA and protein have a distinct and discrete distribution. biovendor.comoup.com Transcripts for Urocortin II have been detected in various brain regions, including the olfactory bulb, cortex, hypothalamus, and spinal cord. biovendor.comnih.gov
More specifically, in the rodent brain, Urocortin II expression has been localized to stress-related cell groups in the hypothalamus and brainstem. biovendor.com Key hypothalamic nuclei expressing Urocortin II include the paraventricular nucleus (PVN) and the arcuate nucleus. oup.compnas.org Within the PVN, expression is observed in the magnocellular division. researchgate.net In the brainstem, the locus coeruleus is a prominent site of Urocortin II expression. oup.compnas.org
Other notable areas of Urocortin II expression in the rodent CNS include motor nuclei of the brainstem (trigeminal, facial, hypoglossal) and the ventral horn of the spinal cord. pnas.org While initial studies suggested the presence of urocortin in the Edinger-Westphal nucleus, later research has provided a more nuanced understanding of its distribution in the midbrain. nih.gov It is important to note that the distribution of Urocortin II is distinct from that of CRF. wikipedia.orgwikidoc.org
In the human brain, urocortin immunoreactivity and mRNA have been found in the hypothalamus and pons, as well as in the cerebral cortex and cerebellum. nih.gov Specifically, both urocortin immunoreactivity and mRNA have been detected in Purkinje cells of the cerebellum and anterior horn cells of the spinal cord. nih.gov Variable expression has also been observed in the superior olivary nuclei and the Edinger-Westphal nuclei. nih.gov
Table 2.3.1: Distribution of Urocortin II in the Central Nervous System
| Brain Region | Specific Nuclei/Cell Types | Species | Citation |
| Hypothalamus | Paraventricular Nucleus (PVN), Arcuate Nucleus | Rodent, Human | biovendor.comoup.compnas.orgnih.gov |
| Magnocellular division of PVN | Rodent | researchgate.net | |
| Brainstem | Locus Coeruleus, Trigeminal Motor Nucleus, Facial Motor Nucleus, Hypoglossal Motor Nucleus | Rodent | oup.compnas.org |
| Pons | Human | nih.gov | |
| Superior Olivary Nuclei, Edinger-Westphal Nuclei | Human (variable) | nih.gov | |
| Cerebellum | Purkinje Cells | Human | nih.gov |
| Spinal Cord | Anterior Horn Cells, Ventral Horn | Human, Rodent | pnas.orgnih.gov |
| Other | Olfactory Bulb, Cortex | Rodent | biovendor.comnih.gov |
Peripheral Tissue Distribution
Human Urocortin II (Ucn II), a member of the corticotropin-releasing factor (CRF) family of neuropeptides, exhibits a wide distribution throughout peripheral tissues. Its expression has been identified in numerous organ systems, suggesting a diverse range of physiological roles beyond its functions within the central nervous system. The highest concentrations of Ucn II are typically found in the heart, lungs, skeletal muscle, stomach, adrenal glands, and peripheral blood cells. oup.comjpp.krakow.pl
Cardiovascular System (e.g., Heart, Blood Cells)
Urocortin II and its primary receptor, the corticotropin-releasing factor receptor 2 (CRFR2), are significantly expressed within the cardiovascular system. binasss.sa.croup.com This expression is not only present in healthy individuals but can also be altered in the context of cardiovascular disease. oup.com
In the heart, Ucn II is expressed in cardiomyocytes. biovendor.commdpi.com Its presence in the heart muscle suggests a direct role in cardiac function. oup.com Studies have indicated that Ucn II can exert positive inotropic and lusitropic effects, meaning it can increase the force of contraction and the rate of relaxation of the heart muscle. oup.combiovendor.com Furthermore, CRFR2 is found in endothelial and smooth muscle cells of the systemic vasculature, indicating a role for Ucn II in regulating vascular tone. biovendor.comahajournals.org
Expression of Ucn II has also been detected in peripheral blood cells, suggesting its involvement in cardiovascular and inflammatory processes. oup.comguidetopharmacology.org Elevated levels of Urocortin-2 have been observed in hypertensive patients and have been correlated with left ventricular mass index in these individuals. nih.gov
Table 1: Distribution of Urocortin II in the Cardiovascular System
| Tissue/Cell Type | Ucn II Expression Level | Reference |
|---|---|---|
| Heart (Cardiomyocytes) | High | biovendor.commdpi.com |
| Blood Cells | Present | oup.comguidetopharmacology.org |
| Vascular Endothelial Cells | Present (CRFR2) | biovendor.comahajournals.orgoup.com |
| Vascular Smooth Muscle Cells | Present (CRFR2) | biovendor.comahajournals.org |
Musculoskeletal System (e.g., Skeletal Muscle, Skin)
The musculoskeletal system, particularly skeletal muscle and skin, demonstrates high levels of Urocortin II expression. oup.combiovendor.comgenscript.com
In skeletal muscle, Ucn II is considered a myokine, as it is produced, expressed, and released by muscle fibers themselves, where it can act in an autocrine, paracrine, or endocrine fashion. nih.govresearchgate.net Both Ucn II and its receptor, CRFR2, are highly expressed in skeletal muscle tissue. pnas.orgdiabetesjournals.org Immunohistochemical analysis has localized Ucn II to skeletal muscle myocytes. biovendor.com This localized expression is consistent with its proposed role in regulating skeletal muscle mass and function. researchgate.netoup.com
The skin is another site of prominent Ucn II expression. oup.combiovendor.com Ucn II-like immunoreactivity has been detected in both the epidermis and adnexal structures of the skin. biovendor.comresearchgate.net
Table 2: Distribution of Urocortin II in the Musculoskeletal System
| Tissue/Cell Type | Ucn II Expression Level | Reference |
|---|---|---|
| Skeletal Muscle (Myocytes) | High | oup.combiovendor.comnih.gov |
| Skin (Epidermis, Adnexal Structures) | High | oup.combiovendor.comresearchgate.net |
Gastrointestinal Tract (e.g., Stomach, Intestine)
Urocortin II mRNA and protein are expressed throughout the gastrointestinal (GI) tract, including the stomach, small intestine, and colon. oup.comnih.govnih.gov
In the stomach, Ucn II expression has been documented, although some studies in mice suggest these levels may be relatively low compared to other tissues like skin and skeletal muscle. oup.comfrontiersin.org In the rat GI tract, Ucn 2 mRNA has been found to be expressed throughout the small and large intestines. nih.gov Specifically, Ucn II has been localized to the mucosal epithelium and neuronal plexuses of the gut. nih.gov The expression pattern of Ucn II in the GI tract can be variable in terms of both quantity and the specific cell types expressing it along different segments. nih.gov This differential expression may contribute to its varied effects on gut motility and inflammation. pnas.orgescholarship.orgpnas.org
Table 3: Distribution of Urocortin II in the Gastrointestinal Tract
| Tissue/Cell Type | Ucn II Expression Level | Reference |
|---|---|---|
| Stomach | Present | oup.comnih.govnih.gov |
| Small Intestine | Present | oup.comnih.govfrontiersin.org |
| Colon | Present | oup.comnih.gov |
| Mucosal Epithelium | Present | nih.gov |
| Neuronal Plexuses | Present | nih.gov |
Endocrine Glands (e.g., Adrenal, Pituitary)
Urocortin II is also expressed in key endocrine glands, including the adrenal and pituitary glands, suggesting a role in the modulation of the endocrine system. nih.govoup.comdntb.gov.ua
In the adrenal gland, Ucn II mRNA has been detected in both the cortex and the medulla. nih.govoup.com However, Ucn II-like immunoreactivity has been primarily found in the adrenal medulla. nih.gov The presence of Ucn II in the adrenal gland suggests it may play a role in regulating adrenal function, including catecholamine synthesis and secretion. nih.gov
In the pituitary gland, Ucn II mRNA and its corresponding peptide have been demonstrated in both the anterior and intermediate lobes. nih.govbioscientifica.com Specifically, Ucn II is synthesized in proopiomelanocortin (POMC) cells of the pituitary. bioscientifica.combioscientifica.com Its expression in the pituitary suggests a potential role in modulating the hypothalamic-pituitary-adrenal (HPA) axis and the secretion of other pituitary hormones. oup.comphysiology.org
Table 4: Distribution of Urocortin II in Endocrine Glands
| Tissue/Cell Type | Ucn II Expression Level | Reference |
|---|---|---|
| Adrenal Gland (Cortex) | mRNA detected | nih.govoup.com |
| Adrenal Gland (Medulla) | Immunoreactivity present | nih.govnih.gov |
| Pituitary Gland (Anterior Lobe) | Present | nih.govbioscientifica.com |
| Pituitary Gland (Intermediate Lobe) | Present | nih.govbioscientifica.com |
Reproductive System (e.g., Myometrium, Placenta, Trophoblasts)
During pregnancy, Urocortin II is expressed in various tissues of the reproductive system, including the myometrium, placenta, and trophoblasts. oup.comoup.comnih.gov
In the human myometrium, Ucn II mRNA and protein are present, and their levels have been shown to be significantly higher in women during labor compared to those not in labor. oup.comoup.com Ucn II has been immunolocalized to myocytes, vascular endothelium, and leukocytes within the myometrium. oup.com This suggests a potential role for Ucn II in the complex endocrine and inflammatory processes of parturition. oup.comunime.it
The placenta and its associated cell types also express Ucn II. oup.com Specifically, Ucn II is localized in the syncytiotrophoblast and extravillous trophoblast cells. oup.comcambridge.org Its expression in these cells, as well as in placental blood vessel endothelial cells, points towards a role in regulating placental vascular function and potentially influencing trophoblast proliferation. cambridge.org Placental Ucn II expression has been found to be sensitive to oxygen levels and is increased in conditions like preeclampsia, possibly as a response to oxidative stress. nih.gov
Table 5: Distribution of Urocortin II in the Reproductive System
| Tissue/Cell Type | Ucn II Expression Level | Reference |
|---|---|---|
| Myometrium | Present (increased during labor) | oup.comoup.com |
| Placenta | Present | oup.comnih.gov |
| Trophoblasts (Syncytiotrophoblast, Extravillous) | Present | oup.comcambridge.org |
| Fetal Membranes | Present (increased during labor) | oup.com |
Immune System
Urocortin II is expressed by components of the immune system and is implicated in modulating immune and inflammatory responses. aai.orguniprot.org
Innate immune cells have been shown to produce Ucn II in response to infections. nih.govaai.orguniprot.org Ucn II expression has been noted in the thymus and spleen, which are key organs of the immune system. oup.com Furthermore, Ucn II has been localized to immune cells within the lamina propria of the gastrointestinal tract. frontiersin.org The expression of Ucn II in immune cells suggests its participation in the intricate cross-talk between the neuroendocrine and immune systems. aai.org
Table 6: Distribution of Urocortin II in the Immune System
| Tissue/Cell Type | Ucn II Expression Level | Reference |
|---|---|---|
| Thymus | Present | oup.com |
| Spleen | Present | oup.com |
| Innate Immune Cells | Produced in response to infection | nih.govaai.orguniprot.org |
| Lamina Propria Immune Cells | Present | frontiersin.org |
Genetic Variants and Polymorphisms in Human Urocortin II and Receptor Genes
Genetic variation within the human Urocortin II gene (UCN2) and its primary receptor, the corticotropin-releasing hormone receptor 2 (CRHR2), can influence individual susceptibility to various conditions.
Studies have been conducted to screen for single nucleotide polymorphisms (SNPs) in the UCN2 gene. One such study involving French Caucasian subjects identified four new variants. oup.com These included two SNPs in the promoter region, one in an intron, and one in the 3'-untranslated region. oup.com However, in this particular cohort, no significant association was found between these polymorphisms and obesity or related metabolic phenotypes. oup.comoup.com The UCN2 gene is located on chromosome 3p21.3. oup.com
Polymorphisms in the gene for the Urocortin II receptor, CRHR2, which is located on chromosome 7p14.3, have also been investigated for their roles in disease. plos.orgplos.org Research has linked variants in the CRHR2 gene to stress-related and inflammatory conditions. For instance, specific SNPs in the CRHR2 gene have been associated with Irritable Bowel Syndrome (IBS) in a Japanese population. plos.org Furthermore, variations in the CRHR2 gene have been implicated in major depressive disorder. plos.orgplos.org The CRHR2 gene encodes a G-protein coupled receptor that binds UCN2, leading to the activation of downstream signaling pathways, such as increasing intracellular cAMP levels. uniprot.org
Table 2: Identified Genetic Variants in Human UCN2 and CRHR2 Genes
| Gene | Variant Location | Polymorphism | Associated Condition(s) / Findings |
|---|---|---|---|
| UCN2 | Promoter | -535 A→G | No association with obesity found in a study of French Caucasians. oup.com |
| UCN2 | Promoter | -286 G→A | No association with obesity found in a study of French Caucasians. oup.com |
| UCN2 | Intron 1 | +31 C→G | No association with obesity found in a study of French Caucasians. oup.com |
| UCN2 | 3'-untranslated region | +34 C→T | No association with obesity found in a study of French Caucasians. oup.com |
| CRHR2 | Intronic region | rs4722999 | Associated with Irritable Bowel Syndrome (IBS) in a Japanese population. plos.org |
| CRHR2 | Intronic region | rs3779250 | Associated with Irritable Bowel Syndrome (IBS) in a Japanese population. plos.org |
| CRHR2 | Not Specified | Not Specified | Associated with Major Depressive Disorder (MDD). plos.orgplos.org |
This table details specific single nucleotide polymorphisms (SNPs) identified in the human UCN2 and CRHR2 genes and their reported associations from research studies.
Receptor Pharmacology and Intracellular Signaling of Human Urocortin Ii
Selective Agonism at Corticotropin-Releasing Factor Receptor Type 2 (CRFR2)
Human Urocortin II is a potent and highly selective agonist for the corticotropin-releasing factor receptor type 2 (CRFR2). wikipedia.orgpnas.orgahajournals.orgpnas.orgresearchgate.netresearchgate.netnih.govcore.ac.uk CRFR2 is a G protein-coupled receptor prominently expressed in the periphery, including the heart, blood vessels, and skeletal muscle, as well as in specific regions of the central nervous system. wikipedia.orgpnas.orgahajournals.org
Binding studies have demonstrated the high affinity and selectivity of Ucn II for CRFR2. oup.com For instance, mouse Ucn II exhibits a high affinity for CRFR2 with a Ki value of 0.66 nM. medchemexpress.com In functional assays measuring the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), Ucn II shows comparable efficacy to the non-selective agonist Urocortin I at CRFR2. pnas.org The cardiovascular effects of Ucn II, such as its inotropic and lusitropic actions on the heart and its vasodilatory effects, are mediated specifically through CRFR2 activation, as these effects are absent in CRFR2-deficient mice. pnas.org The selectivity of Ucn II for CRFR2 is a key feature that distinguishes it from other CRF family members like CRF and Urocortin I, which also activate CRFR1. pnas.orgahajournals.orgnih.gov
Table 1: Binding Affinity of Urocortin II for CRF Receptors
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Mouse Urocortin II | CRFR2 | 0.66 medchemexpress.com |
| Mouse Urocortin II | CRFR1 | >100 medchemexpress.com |
Absence of Significant Activity at Corticotropin-Releasing Factor Receptor Type 1 (CRFR1)
A defining characteristic of Urocortin II is its lack of significant binding affinity and functional activity at the corticotropin-releasing factor receptor type 1 (CRFR1). pnas.orgahajournals.orgpnas.orgresearchgate.net Radioligand binding assays have shown that Ucn II is at least 1,000-fold less effective than Urocortin I at competing for binding to CRFR1. pnas.org Similarly, studies measuring cAMP accumulation in cells transfected with CRFR1 show no significant response to Ucn II. oup.com
This selectivity is clinically significant because CRFR1 activation is primarily associated with the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis. pnas.orgoup.com By avoiding CRFR1, Ucn II can exert its peripheral effects, such as those on the cardiovascular system, without concurrently triggering a systemic stress response. pnas.org The molecular basis for this selectivity is attributed to specific amino acid differences between CRFR1 and CRFR2 at the ligand-binding site. nih.gov
Interaction with Corticotropin-Releasing Factor Binding Protein (CRF-BP)
Unlike Urocortin I, Urocortin II does not show significant affinity for the corticotropin-releasing factor binding protein (CRF-BP). wikipedia.orgcore.ac.uk CRF-BP is a soluble protein that binds to CRF and Urocortin I, modulating their availability to interact with CRF receptors. nih.gov The inability of Ucn II to bind to CRF-BP means its bioavailability and pharmacological activity are not directly regulated by this binding protein. researchgate.net This characteristic further distinguishes the biological profile of Ucn II from that of CRF and Ucn I. wikipedia.org
Downstream Intracellular Signaling Pathways
The binding of Urocortin II to CRFR2 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, CRFR2 primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. oup.comphysiology.org This increase in cAMP serves as a primary second messenger, triggering multiple downstream pathways.
Cyclic Adenosine Monophosphate (cAMP) and Protein Kinase A (PKA) Pathways
The canonical signaling pathway activated by Ucn II following the rise in intracellular cAMP is the protein kinase A (PKA) pathway. wikipedia.orgphysiology.orgnih.gov The binding of cAMP to the regulatory subunits of PKA leads to the release and activation of its catalytic subunits. Activated PKA then phosphorylates various downstream targets, mediating many of the physiological effects of Ucn II. wikipedia.orgnih.gov For example, in cardiac myocytes, the cAMP/PKA pathway contributes to the positive inotropic and lusitropic effects of Ucn II. physiology.org In vascular smooth muscle, this pathway is involved in vasodilation. amegroups.cnahajournals.org The activation of the cAMP/PKA pathway by Ucn II has also been demonstrated in skeletal muscle. nih.gov
Exchange Protein Activated by cAMP (Epac)
In addition to the classical PKA pathway, cAMP can also directly activate another effector known as the Exchange Protein Activated by cAMP (Epac). oup.comresearchgate.netplos.org Epac is a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. plos.org Studies have indicated that some of the cellular effects of urocortins may be mediated, at least in part, through the Epac signaling pathway. oup.comphysiology.org For instance, research on urocortin-induced positive inotropism in the heart suggests the involvement of Epac. oup.com Overexpression of Ucn II in skeletal muscle has been shown to drastically increase the protein content of Epac. nih.gov
Protein Kinase C (PKC) Signaling
Evidence suggests that Urocortin II can also activate Protein Kinase C (PKC) signaling pathways. oup.comoup.compnas.org While CRFR2 primarily couples to Gs, it can also signal through Gq-mediated stimulation of phospholipase C (PLC), leading to the formation of inositol (B14025) phosphates and diacylglycerol, which in turn activate PKC. researchgate.net In human myometrial cells, the Ucn II-induced phosphorylation of myosin light chain 20, a key event in muscle contraction, requires the activation of PKC. oup.com Similarly, the positive inotropic effects of urocortin in the heart and the modulation of L-type calcium channels in ventricular myocytes have been shown to be dependent on PKC activation. oup.comnih.gov
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) Cascades
The activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway, is a significant component of Ucn II signaling. oup.comphysiology.org Upon binding of Ucn II to CRFR2, a series of phosphorylation events is initiated, leading to the activation of ERK1/2. oup.comoup.com This activation has been observed in various cell types, including human myometrial cells and cardiomyocytes. oup.comphysiology.org
In human pregnant myometrial cells, Ucn II treatment leads to a dose-dependent increase in the phosphorylation of ERK1/2. oup.comoup.com This effect is mediated by CRFR2 and involves the upstream activation of Protein Kinase C (PKC). oup.comnih.gov Inhibition of either PKC or the upstream kinase of ERK1/2, MEK1, significantly reduces Ucn II-induced ERK1/2 phosphorylation. oup.comoup.com This indicates a sequential activation pathway where Ucn II/CRFR2 interaction stimulates PKC, which in turn activates the MEK/ERK cascade. oup.com
In cardiomyocytes, Ucn II also stimulates the ERK1/2 pathway, which has been implicated in cardioprotective effects against ischemia-reperfusion injury. physiology.orgpnas.orgphysiology.org The activation of ERK1/2 by Ucn II in these cells can also be dependent on PKC. oup.com The Ucn II-induced activation of ERK1/2 is crucial for subsequent downstream effects, such as the phosphorylation of myosin light chain (MLC20) in myometrial cells, a key event in muscle contraction. oup.comnih.gov
Table 1: Effect of Urocortin II on MAPK/ERK1/2 Signaling
| Cell Type | Key Findings | References |
|---|---|---|
| Human Pregnant Myometrial Cells | Ucn II induces dose-dependent ERK1/2 phosphorylation via a PKC-dependent pathway. | oup.comoup.comnih.gov |
| Cardiomyocytes | Ucn II activates the ERK1/2 pathway, contributing to cardioprotection. | physiology.orgpnas.orgphysiology.org |
| HeLa Cells | Urocortin stimulates the ERK1/2 signaling pathway. | nih.gov |
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling
Another critical signaling pathway engaged by human Urocortin II is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. nih.govphysiology.org Activation of this pathway is associated with cell survival, growth, and metabolism. oup.com In various cell types, including cardiomyocytes and human monocytes, Ucn II binding to CRFR2 leads to the activation of PI3K, which then phosphorylates and activates the serine/threonine kinase Akt (also known as Protein Kinase B). mdpi.comnih.govoup.com
In rabbit ventricular myocytes, Ucn II causes a concentration- and time-dependent increase in the phosphorylation of Akt at both Ser473 and Thr308. nih.gov This activation is mediated by CRFR2 and is dependent on upstream PI3K activity, as demonstrated by the inhibitory effect of the PI3K inhibitor wortmannin. nih.gov The activated Akt can then phosphorylate various downstream targets, including endothelial nitric oxide synthase (eNOS), leading to nitric oxide production. physiology.orgnih.gov
The PI3K/Akt pathway activated by Ucn II has been shown to have cardioprotective effects, mitigating ischemia-reperfusion injury. mdpi.compnas.orgnih.gov For instance, Ucn II can inhibit ischemia/reperfusion-induced cardiac autophagy by downregulating Beclin1 through the PI3K/Akt pathway. mdpi.com Furthermore, in human monocytic THP-1 cells, CRF (acting via CRF2, the same receptor for Ucn II) activates the PI3K/Akt pathway, which in turn promotes cell survival by stimulating the anti-apoptotic factor Bcl-2. oup.com
Table 2: Role of Urocortin II in PI3K/Akt Signaling
| Cell Type | Key Findings | References |
|---|---|---|
| Rabbit Ventricular Myocytes | Ucn II induces CRFR2-dependent phosphorylation and activation of Akt. | nih.gov |
| Human Monocytic THP-1 Cells | CRF (via CRF2) activates PI3K/Akt, promoting cell survival. | oup.com |
| Cardiomyocytes | The PI3K/Akt pathway mediates the cardioprotective effects of Ucn II. | mdpi.compnas.org |
Signal Transducer and Activator of Transcription 3 (STAT3) Activation
The activation of Signal Transducer and Activator of Transcription 3 (STAT3) represents another signaling avenue for human Urocortin II, although this area is less extensively studied compared to the MAPK and PI3K pathways. STAT3 is a transcription factor that, upon activation, translocates to the nucleus and regulates the expression of genes involved in cell growth, differentiation, and survival.
While direct evidence for Ucn II-induced STAT3 activation is still emerging, the broader family of CRF-related peptides and their receptors have been linked to STAT3 signaling in certain contexts. Given that Ucn II signals through CRFR2, which is known to couple to various G-proteins and activate multiple downstream pathways, it is plausible that STAT3 activation could be one of the downstream consequences of Ucn II binding. mdpi.comjpp.krakow.pl Further research is needed to fully elucidate the role and mechanisms of Ucn II-mediated STAT3 activation in different human tissues.
RhoA/RhoA-Associated Kinase (ROCK) Pathway
Human Urocortin II has been demonstrated to activate the RhoA/RhoA-associated kinase (ROCK) pathway, particularly in smooth muscle cells. oup.comnih.gov This pathway plays a crucial role in the regulation of smooth muscle contraction and other cellular processes involving the actin cytoskeleton. nih.gov
In human pregnant myometrial cells, Ucn II treatment leads to the translocation of the small GTPase RhoA from the cytosol to the cell membrane, which is a key step in its activation. oup.comoup.com This activation of RhoA subsequently stimulates its downstream effector, ROCK. oup.comnih.gov The activation of the RhoA/ROCK pathway by Ucn II is essential for the phosphorylation of myosin light chain (MLC20), which is a critical determinant of myometrial contractility. oup.comoup.com
The Ucn II-induced activation of the RhoA/ROCK pathway appears to be downstream of the ERK1/2 cascade, as inhibition of ERK1/2 activation prevents the Ucn II-mediated effects on RhoA. oup.com However, the RhoA/ROCK pathway does not seem to influence the phosphorylation status of ERK1/2, suggesting a unidirectional signaling flow from ERK1/2 to RhoA/ROCK in this context. oup.com
Table 3: Urocortin II and the RhoA/ROCK Pathway
| Cell Type | Key Findings | References |
|---|---|---|
| Human Pregnant Myometrial Cells | Ucn II stimulates RhoA translocation and ROCK activation, leading to MLC20 phosphorylation and increased contractility. | oup.comoup.comnih.gov |
| Rat Locus Coeruleus Neurons | Ucn II effects are mediated by the RhoA pathway. | nih.gov |
Intracellular Calcium Homeostasis Modulation
Human Urocortin II plays a significant role in modulating intracellular calcium ([Ca2+]) homeostasis, a fundamental process in cellular signaling and function. nih.govnih.gov Ucn II can influence [Ca2+] levels through multiple mechanisms, including promoting calcium release from intracellular stores and affecting calcium influx from the extracellular space. nih.govbiologists.com
In porcine aortic endothelial cells, Ucn II induces a transient increase in cytosolic [Ca2+], which primarily originates from the thapsigargin-sensitive intracellular stores (the endoplasmic reticulum). nih.govkarger.com This effect is mediated by CRFR2 and involves the adenylyl cyclase and Ca2+/calmodulin-dependent protein kinase II (CaMKII) signaling pathways. nih.gov Additionally, Ucn II can cause hyperpolarization of the plasma membrane by opening K+ channels, which can indirectly contribute to changes in [Ca2+] levels. nih.govkarger.com
In cardiomyocytes, Ucn II has been shown to improve intracellular calcium handling, which is crucial for proper cardiac contractility and relaxation. ahajournals.orgoup.com It can enhance the amplitude of [Ca2+] transients and the rate of [Ca2+] decay, contributing to its positive inotropic and lusitropic effects. oup.com Furthermore, Ucn II can prevent the dysregulation of [Ca2+] homeostasis that occurs during ischemia and reperfusion, partly by regulating the expression of genes involved in calcium signaling, such as members of the TRPC family and the store-operated calcium entry machinery (Orai and STIM proteins). nih.gov
Table 4: Modulation of Intracellular Calcium by Urocortin II
| Cell Type | Key Findings | References |
|---|---|---|
| Porcine Aortic Endothelial Cells | Ucn II promotes Ca2+ release from intracellular stores via CRFR2-cAMP-CaMKII signaling. | nih.govkarger.com |
| Cardiomyocytes | Ucn II improves intracellular Ca2+ handling and prevents I/R-induced dysregulation. | nih.govahajournals.orgoup.com |
| Human Skin Cells | Ucn II increases intracellular Ca2+ concentration via influx through voltage-activated Ca2+ channels. | biologists.com |
Physiological Systems Modulated by Human Urocortin Ii
Neurobiological and Central Nervous System Functions
Urocortin II is synthesized in distinct nuclei within the hypothalamus and brainstem and is involved in regulating a diverse array of functions within the central nervous system. researchgate.net
Stress Response and Adaptive Behaviors
While corticotropin-releasing factor (CRF) is the primary initiator of the stress response through the hypothalamic-pituitary-adrenal (HPA) axis, Urocortin II and other urocortins are thought to be key in the recovery from stress and the return to homeostasis. mdpi.comfrontiersin.org The CRF system, including Urocortin II, plays a pivotal role in integrating the autonomic, metabolic, and behavioral responses to stress. pnas.org The stress response involves a rapid initial phase of HPA axis activation, followed by a second phase of adaptation and restoration to switch off this activation. scielo.br Urocortin II, acting through CRFR2, is believed to contribute to this "stress coping" mechanism. mdpi.com Studies on knockout mice lacking all three urocortins revealed that these animals exhibit increased anxiety-like behaviors 24 hours after stress exposure, highlighting the essential role of urocortins in the stress recovery process. pnas.org
Anxiolytic-Like Effects
The role of Urocortin II in anxiety-related behavior is complex. While some studies suggest anxiogenic effects of urocortin, others point towards anxiolytic properties. nih.gov Research has shown that human Urocortin II does not acutely affect anxiety-related behaviors but produces a delayed anxiolytic-like effect, observed as increased exploration in the elevated plus-maze four hours after administration. psychiatrictimes.comnih.gov This suggests a time-dependent role for Urocortin II in the regulation of stress-related behavior. nih.gov Further supporting an anxiolytic role, mice lacking the gene for urocortin or the CRFR2 receptor show increased anxiety-like behaviors. nih.gov The differing findings may be attributed to the complex interplay of the CRF system components and the specific experimental conditions. psychiatrictimes.com
Autonomic Nervous System Regulation
Urocortin II has significant effects on the autonomic nervous system, particularly in the regulation of cardiovascular function. It acts as an arterial vasodilator and possesses positive inotropic (strengthening muscle contraction) and lusitropic (improving muscle relaxation) properties. jacc.org Studies have shown that Urocortin II can suppress cardiac sympathetic nerve activity. jacc.org Intravenous administration of Urocortin II leads to a fall in systolic blood pressure and a reduction in total peripheral resistance, accompanied by an increase in cardiac output. jacc.org Interestingly, the increases in cardiac output and heart rate induced by urocortin are not mediated by the autonomic nervous system, suggesting a direct action on the heart. physiology.org The tachycardia observed in some studies following Urocortin II injection is thought to be a result of autonomic nervous activation, primarily through baroreflex mechanisms in response to changes in blood pressure. if-pan.krakow.pl
| Hemodynamic Effect of Urocortin II | Change |
| Systolic Blood Pressure | Decrease |
| Heart Rate | Non-significant increase |
| Cardiac Output | Increase |
| Total Peripheral Resistance | Decrease |
| Pulmonary Artery Pressure | No significant change |
| Pulmonary Capillary Wedge Pressure | No significant change |
| This table summarizes the hemodynamic effects observed in a study involving Urocortin-2 administration. jacc.org |
Appetitive Control and Feeding Behavior Modulation
Human Urocortin II is a potent modulator of appetitive control and feeding behavior. core.ac.ukresearchgate.net Central administration of Ucn II dose-dependently reduces food and water intake. core.ac.uknih.gov Meal pattern analysis reveals that Urocortin II increases the satiating value of food, leading to smaller and shorter meals without altering the frequency of meals. core.ac.uknih.gov This effect is thought to be mediated by the CRFR2 receptor in the hypothalamus. frontiersin.org Urocortin II-induced suppression of feeding is not associated with malaise, as it occurs at doses lower than those that induce a conditioned taste aversion. core.ac.uknih.gov The peptide also slows the rate of eating. core.ac.uknih.gov Centrally administered urocortins can also suppress the secretion of ghrelin, a hormone that stimulates appetite. frontiersin.org
| Effect of human Urocortin II on Feeding Behavior | Observation |
| Food Intake | Reduced |
| Water Intake | Reduced |
| Meal Size | Smaller |
| Meal Duration | Shorter |
| Meal Frequency | Unchanged |
| Eating Rate | Slower |
| Satiety | Increased |
| This table outlines the effects of centrally infused human Urocortin II on the feeding behavior of rats. core.ac.uknih.gov |
Energy Balance and Metabolism
Urocortin II plays a significant role in the central and peripheral regulation of energy balance and metabolism. nih.govresearchgate.net It is involved in modulating centrally controlled metabolic functions and also acts locally in peripheral tissues to regulate fuel utilization. nih.gov The neuropeptide and its receptor, CRHR2, are highly expressed in skeletal muscle, where they are involved in regulating energy balance and glucose metabolism. diabetesjournals.orgdiabetesjournals.org Studies have shown that activating CRHR2 can enhance glucose homeostasis. diabetesjournals.org Modified Urocortin II peptides have been demonstrated to reduce body weight, food intake, and fat mass, while improving whole-body glucose tolerance by acting as an insulin (B600854) sensitizer (B1316253) in skeletal muscle. diabetesjournals.orgdiabetesjournals.org The ventromedial hypothalamus (VMH), a brain region with prominent CRFR2 expression, is considered a key site for mediating the effects of urocortins on energy balance, including the modulation of feeding and glycemic control. frontiersin.org
Arousal, Attention, and Learning and Memory
The CRF system, including Urocortin II, is implicated in the modulation of arousal, attention, and cognitive functions such as learning and memory. researchgate.netresearchgate.net Urocortin II is expressed in the locus coeruleus, a brain region involved in mediating arousal. u-szeged.hu While CRF is known to enhance learning and memory consolidation through CRFR1, Urocortin II and Urocortin III, acting via CRFR2, have been shown to inhibit hippocampal acetylcholine (B1216132) release, suggesting a modulatory role in cognitive functions. u-szeged.hu The effects of the CRF family on learning appear to be independent of arousal state at lower doses. jneurosci.org Electroencephalographic studies suggest that urocortin acts as a mild central nervous system stimulant to enhance arousal. nih.gov However, the precise role of Urocortin II in these cognitive processes is still under investigation and appears to be part of a complex interplay between different CRF receptors and brain regions. u-szeged.hujneurosci.org
Osmotic Balance
Urocortins play a role in the intricate regulation of osmotic and fluid balance. researchgate.netnih.gov Studies have indicated that Urocortin II is involved in managing the body's response to osmotic stress. For instance, water deprivation in rats has been shown to induce the expression of urocortin in the supraoptic nucleus of the hypothalamus, a key region for regulating water balance. wikipedia.org Furthermore, female mice lacking Urocortin II exhibit a blunted circadian regulation of water intake, suggesting a diminished sensitivity to osmotic stress during their active nocturnal phase. nih.gov This points to an endogenous role for Urocortin II in the fine-tuning of salt and water homeostasis. nih.gov
Neuroendocrine Axes Modulation (e.g., Somatotropic, Pituitary-Gonadal)
Urocortin II is positioned to modulate various neuroendocrine activities, including the somatotropic and pituitary-gonadal axes. researchgate.netresearchgate.net The somatotropic axis, which governs growth and metabolism, is influenced by a complex network of neuropeptides, including urocortins. oup.commnhn.fr While the precise mechanisms are still under investigation, the presence of Urocortin II and its receptors in key neuroendocrine regions suggests its involvement in this regulatory network. brill.com
The interaction between the hypothalamic-pituitary-adrenal (HPA) axis, where Urocortin II is a component, and the hypothalamic-pituitary-gonadal (HPG) axis is well-documented, with stress often leading to the suppression of reproductive functions. frontiersin.orgnih.govscienceopen.com Urocortin II, produced in response to CRF, can directly inhibit the production and secretion of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gonadotrophs. frontiersin.orgnih.govscienceopen.comnih.govphysiology.org This action is mediated through the CRF2 receptor expressed on these cells. frontiersin.orgnih.govnih.gov Specifically, Ucn II has been shown to decrease the mRNA levels of both LH and FSH in pituitary gonadotropic tumor cells. nih.gov This suggests a pathway where stress-induced CRF stimulates pituitary Ucn II, which in turn suppresses the reproductive axis. physiology.org
Regional Brain Activity (e.g., Hypothalamus, Brainstem, Amygdala, Dorsal Raphe Nucleus)
Urocortin II and its receptor, CRFR2, are expressed in discrete and specific regions of the central nervous system, positioning it as a key modulator of regional brain activity. nih.govjneurosci.org
Hypothalamus: Transcripts for Ucn II are found in several hypothalamic nuclei, including the paraventricular (PVN), supraoptic (SON), and arcuate nuclei. nih.govjneurosci.orgnih.gov These regions are critical for neuroendocrine regulation, stress responses, and homeostasis. nih.govjneurosci.org Ucn III, another CRFR2 ligand, has dense projections to the ventromedial nucleus, medial preoptic nucleus, and ventral premammillary nucleus. jneurosci.org The presence of Ucn II in the magnocellular neurons of the PVN is particularly significant, with its expression being strongly induced by conditions like water deprivation. jneurosci.org
Brainstem: The brainstem, particularly the locus coeruleus and the nucleus of the solitary tract, also shows expression of Ucn II and CRFR2. nih.govjneurosci.org These areas are involved in autonomic control and processing sensory information.
Amygdala: The amygdala, a key center for processing emotions like fear and anxiety, is another significant site of urocortin activity. nih.gov The medial nucleus of the amygdala contains Ucn III-positive neurons and receives dense projections. jneurosci.org Injections of urocortin into the basolateral amygdala can elicit anxiety-like behaviors. nih.gov
Dorsal Raphe Nucleus (DRN): The DRN, the primary source of serotonin (B10506) in the brain, has a high density of CRF2 receptors. nih.govfrontiersin.org Microinjection of Urocortin II into the DRN has been shown to activate serotonergic neurons and increase the release of serotonin in the basolateral amygdala. nih.gov This suggests that Ucn II, acting through CRF2 receptors in the DRN, can modulate serotonergic pathways, which has implications for mood and anxiety regulation. nih.gov
Cardiovascular System Physiology
Urocortin II exhibits potent and significant effects on the cardiovascular system, primarily through its actions on blood vessels and the heart muscle itself. amegroups.cnahajournals.org These effects are mediated by the CRFR2 receptors, which are highly expressed in cardiomyocytes and the endothelial and smooth muscle cells of the vasculature. nih.govpnas.orgoup.comjpp.krakow.pl
Hemodynamic Regulation
Urocortin II is a powerful regulator of hemodynamics, influencing blood pressure, vascular resistance, and cardiac output. ahajournals.orgnih.govbioscientifica.comnih.gov Intravenous administration of Ucn II in both healthy individuals and animal models leads to pronounced dose-dependent increases in cardiac output and heart rate, accompanied by a decrease in systemic vascular resistance. oup.comnih.gov
A primary mechanism behind the hemodynamic effects of Urocortin II is its potent vasodilatory action across various vascular beds. amegroups.cnjpp.krakow.ploup.comresearchgate.net This relaxation of blood vessels contributes to the observed reduction in peripheral vascular resistance. amegroups.cn
Arterial Vasodilation: Urocortin II induces potent and prolonged vasodilation in systemic arteries. nih.govresearchgate.net Studies in healthy volunteers have demonstrated that intra-arterial infusion of Ucn II causes significant arterial vasodilation with a slow onset and offset. researchgate.net This effect has been observed in various arteries, including rat basilar, tail, and renal arteries. oup.com
Coronary Vasodilation: Urocortin II also acts as a coronary vasodilator, increasing coronary blood flow. bioscientifica.comphysiology.orgplos.org This effect is beneficial as it enhances oxygen supply to the heart muscle. The vasodilation in coronary arteries is thought to be mediated in part by the release of nitric oxide from the endothelium and the activation of potassium channels. jpp.krakow.ploup.com
Saphenous Vein Vasodilation: The vasodilatory effects of urocortins extend to venous conduits as well. Urocortin has been shown to relax human saphenous veins, a vessel commonly used in coronary artery bypass grafting. amegroups.cnnih.gov This relaxation is dependent on the activation of potassium channels. oup.comnih.gov
Table 1: Vasodilatory Potency of Urocortin in Various Blood Vessels
| Vascular Bed | Species | Reported IC50 / Effect | Reference |
|---|---|---|---|
| Human Placental Artery | Human | ~0.03 nmol/L | amegroups.cn |
| Human Saphenous Vein | Human | ~0.1 nmol/L | amegroups.cn |
| Rat Basilar Artery | Rat | ~0.5 nmol/L | amegroups.cn |
| Rat Coronary Artery | Rat | ~2.3 nmol/L | amegroups.cn |
| Rat Tail Artery | Rat | ~2.6 nmol/L | amegroups.cn |
Beyond its effects on blood vessels, Urocortin II directly impacts the heart muscle, exhibiting positive inotropic (increasing the force of contraction) and lusitropic (improving relaxation) actions. nih.govpnas.orgscispace.com
In various animal models, including mice, rabbits, and sheep, intravenous Ucn II administration leads to a significant enhancement of cardiac contractility. physiology.orgscispace.com This is evidenced by increases in the peak rate of pressure development in the left ventricle (+dP/dt) and an increased slope of the end-systolic pressure-volume relationship. scispace.com These inotropic effects appear to be independent of beta-adrenergic receptor stimulation, as they are not blocked by beta-blockers like esmolol. nih.gov
The mechanism underlying the positive inotropic effect of Urocortin II is linked to the activation of CRFR2 on cardiomyocytes. scispace.com This activation leads to an increase in intracellular cyclic AMP (cAMP) and the stimulation of protein kinase A (PKA). amegroups.cnplos.orgscispace.com PKA can then phosphorylate key proteins involved in calcium handling within the myocyte, ultimately leading to enhanced contractility. plos.orgscispace.com Studies have also suggested a role for nitric oxide and AMP-activated protein kinase (AMPK) in mediating the inotropic effects of Ucn II. scispace.com The positive inotropic action of Ucn II is considered a direct effect on the heart muscle and not merely a secondary response to coronary vasodilation. amegroups.cnbioscientifica.com
Table 2: Effects of Human Urocortin II on Cardiac Function
| Parameter | Effect | Species/Model | Reference |
|---|---|---|---|
| Cardiac Contractility (Inotropism) | Increase | Mouse, Sheep, Rabbit, Pig | nih.govphysiology.orgscispace.com |
| Cardiac Output | Increase | Human, Sheep, Mouse | ahajournals.orgoup.comscispace.com |
| Left Ventricular Ejection Fraction | Increase | Human | oup.comnih.gov |
| Isovolumic Relaxation (Lusitropism) | Enhanced | Mouse | nih.govscispace.com |
Cardioprotective Mechanisms
Beyond its direct hemodynamic effects, human Urocortin II exhibits significant cardioprotective properties, particularly in the context of ischemic heart disease.
Human Urocortin II has been demonstrated to protect the heart from ischemia-reperfusion (I/R) injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia. pnas.orgnih.gov Administration of Urocortin II at the time of reperfusion has been shown to reduce infarct size and improve the recovery of cardiac function. pnas.orgnih.gov This protective effect is mediated, in part, by the activation of several signaling pathways, including the protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and AMP-activated protein kinase (AMPK) pathways. pnas.orgjnmjournal.org The activation of these pathways helps to preserve myocardial viability during the critical reperfusion period. pnas.orgjnmjournal.org
A crucial aspect of Urocortin II's cardioprotective action is its ability to inhibit apoptosis, or programmed cell death, in cardiac cells. pnas.org Following an ischemic insult, a significant number of cardiomyocytes can undergo apoptosis, contributing to the loss of functional heart tissue. Human Urocortin II has been shown to reduce the number of apoptotic cardiac cells in models of I/R injury. pnas.org This anti-apoptotic effect is linked to the activation of pro-survival signaling cascades, such as the Akt pathway, which can inhibit the expression of pro-apoptotic proteins and promote the expression of anti-apoptotic proteins like Bcl-2. pnas.orgpnas.org
In the aftermath of a myocardial infarction, the heart undergoes a process of structural change known as remodeling, which can lead to impaired cardiac function and heart failure. Human Urocortin II has shown potential in favorably modulating these remodeling pathways. nih.govpsu.edu Studies in animal models have indicated that Urocortin II can attenuate adverse remodeling by reducing fibrosis (the formation of scar tissue) and preserving cardiac contractility. psu.edu It appears to influence the expression of genes involved in fibrosis and hypertrophy, potentially through the regulation of microRNAs such as miR-29a. capes.gov.br Furthermore, Urocortin II has been shown to regulate the activity of NFAT (nuclear factor of activated T-cells) transcription factors, which are key players in cardiac remodeling. peptide.com
Gastrointestinal System Physiology
Human Urocortin II is also expressed in the gastrointestinal tract, including the stomach, small intestine, and colon, where it exerts various physiological effects, primarily through the CRFR2 receptor.
Research in animal models indicates that intravenously administered human Urocortin II can inhibit gastric emptying. physiology.orgnih.gov This effect appears to be selective for the stomach, as it does not seem to influence colonic transit. physiology.orgnih.gov The mechanism behind this delayed gastric emptying involves the CRFR2 receptor. physiology.org
Furthermore, human Urocortin II has been implicated in intestinal inflammation. Studies have shown that its expression, along with its receptor CRHR2, is increased in the colonic mucosa of patients with inflammatory bowel disease. nih.gov In human colonic epithelial cells, Urocortin II can act as a pro-inflammatory mediator, stimulating the production of chemokines like interleukin-8 (IL-8) through the activation of NF-κB and MAP kinase pathways. nih.govnih.gov This suggests a potential role for Urocortin II in the pathophysiology of intestinal inflammatory conditions. nih.gov
Gastric Emptying Regulation
Human Urocortin II (hUcn II) has been shown to be a significant regulator of gastric motility, specifically in the context of gastric emptying. Research indicates that hUcn II, acting as a selective agonist for the corticotropin-releasing factor 2 (CRF2) receptor, exerts an inhibitory effect on the rate at which stomach contents are emptied. physiology.orgnih.gov
In studies conducted on conscious rats, intravenous administration of hUcn II resulted in a dose-dependent inhibition of gastric emptying. physiology.orgphoenixbiotech.net For instance, doses of 3 and 10 μg/kg were found to inhibit gastric emptying by 45% and 55%, respectively, four hours after a solid meal. physiology.org This action is mediated by CRF2 receptors, as the effect was blocked by the CRF2 antagonist, astressin2-B. physiology.org The inhibitory effect of Urocortin II on gastric emptying is distinct from other corticotropin-releasing factor (CRF) family members, such as CRF itself, which can delay gastric emptying but also accelerate distal colonic transit. physiology.org The selective action of hUcn II on gastric transit is attributed to its high selectivity for the CRF2 receptor. physiology.orgnih.gov
Further investigations into the mechanism of action reveal that when administered centrally (intracisternally), Urocortin II's inhibitory effect on gastric emptying is mediated through sympathetic nervous system pathways, specifically involving α1-adrenergic mechanisms, and is independent of the vagus nerve. nih.gov This is in contrast to the vagal-dependent inhibitory actions of CRF and Urocortin I. nih.gov The activation of CRF2 receptors in the stomach is believed to be the primary mechanism leading to the inhibition of the gastric emptying rate. oup.com
Table 1: Effect of Intravenous Human Urocortin II on Gastric Emptying in Rats
| Treatment | Dose (μg/kg) | Inhibition of Gastric Emptying (%) | Mediating Receptor | Antagonist |
|---|---|---|---|---|
| hUcn II | 3 | 45 | CRF2 | astressin2-B |
| hUcn II | 10 | 55 | CRF2 | astressin2-B |
Data sourced from studies on conscious rats 4 hours after a solid meal. physiology.org
Colonic Transit Modulation
In contrast to its pronounced effect on gastric emptying, human Urocortin II does not appear to significantly influence colonic transit. physiology.orgphoenixbiotech.net Studies in conscious rats have demonstrated that while intravenous administration of hUcn II effectively delayed gastric emptying, it had no effect on distal colonic transit time. physiology.orgphoenixbiotech.net This is a key distinction from other CRF-related peptides like human/rat CRF (h/rCRF) and rat Urocortin, which accelerate distal colonic transit. physiology.org
The differential effects on the upper and lower gastrointestinal tract are linked to the specific CRF receptor subtypes involved. The stimulation of distal colonic transit by peptides like h/rCRF is mediated by CRF1 receptors. physiology.orgnih.gov Since human Urocortin II is a selective agonist for CRF2 receptors, its lack of effect on colonic motility is consistent with the understanding that CRF1 receptor activation is necessary for this physiological response. physiology.orgnih.gov Therefore, the selective binding profile of human Urocortin II to the CRF2 receptor explains its targeted action on gastric function without altering colonic propulsion. physiology.orgjnmjournal.org
Metabolic System Physiology
Glucose Homeostasis and Insulin Sensitivity
Human Urocortin II plays a complex role in the regulation of glucose homeostasis and insulin sensitivity, with research suggesting it can act as an insulin sensitizer, particularly in skeletal muscle. diabetesjournals.org Skeletal muscle is a primary site for insulin-stimulated glucose disposal, and both Urocortin II and its receptor, CRHR2, are highly expressed in this tissue. diabetesjournals.orgnih.gov
Preclinical studies have shown that gene transfer of Urocortin II can lead to long-term normalization of blood glucose and improved glucose disposal in models of insulin resistance. renovatherapeutics.comjci.org A single intravenous injection of an adeno-associated virus encoding Urocortin II in insulin-resistant mice resulted in increased insulin sensitivity and glucose disposal rates, an effect that persisted for months. jci.org This improvement in glucose homeostasis is dependent on the CRHR2 receptor. jci.org Furthermore, Urocortin II gene transfer has been associated with a reduction in fatty infiltration of the liver. renovatherapeutics.comjci.org
Mechanistically, Urocortin II has been shown to increase the translocation of GLUT4 to the plasma membrane in skeletal myotubes, a process that is critical for glucose uptake and is quantitatively similar to the effect of insulin. diabetesjournals.orgjci.org However, unlike insulin, Urocortin II's effect does not appear to involve the phosphorylation of Akt at Ser-473, suggesting an alternative signaling pathway. jci.org Instead, Urocortin II has been shown to activate AMPK. jci.org Some studies have also indicated that administration of a modified Urocortin II peptide can improve whole-body glucose tolerance by increasing insulin-stimulated Akt phosphorylation in skeletal muscle, leading to increased glucose transport. diabetesjournals.org
Conversely, some research has presented a more nuanced picture, where knockout of the Urocortin II gene in mice led to improved glucose tolerance and increased insulin sensitivity. researchgate.net This suggests that the physiological role of endogenous Urocortin II in glucose metabolism may differ from the pharmacological effects observed with its administration.
Table 2: Effects of Human Urocortin II on Glucose Metabolism
| Intervention | Model | Key Findings | Potential Mechanism |
|---|---|---|---|
| Urocortin II Gene Transfer | Insulin-resistant mice | Normalized blood glucose, increased glucose disposal, increased insulin sensitivity, reduced liver fat. renovatherapeutics.comjci.org | Increased GLUT4 translocation to the plasma membrane in skeletal myotubes. jci.org |
| Modified Urocortin II Peptide Administration | High-fat-fed mice | Improved whole-body glucose tolerance, increased insulin-stimulated Akt phosphorylation in skeletal muscle. diabetesjournals.org | Increased glucose transport into skeletal muscle. diabetesjournals.org |
| Urocortin II Knockout | Mice | Improved glucose tolerance and insulin sensitivity. researchgate.net | Not fully elucidated. |
Skeletal Muscle Metabolism
Human Urocortin II has demonstrated significant anabolic effects on skeletal muscle, promoting muscle growth (hypertrophy) through the stimulation of protein synthesis. researchgate.netnih.govnih.gov This effect is mediated through its specific receptor, CRHR2, which is highly expressed in skeletal muscle. nih.gov
Overexpression of Urocortin II in the skeletal muscle of mice has been shown to induce marked muscle hypertrophy. researchgate.netnih.gov This increase in muscle mass is associated with higher rates of protein synthesis. researchgate.netnih.gov The signaling pathways implicated in this anabolic response include the activation of the cAMP signaling pathway, as well as the Akt/mTOR and ERK1/2 signaling pathways. researchgate.netnih.govnih.gov Chronic administration of Urocortin II has also been found to promote muscle hypertrophy. frontiersin.org The pro-hypertrophic effects of Urocortin II are not limited to normal physiological conditions; it has also been shown to increase skeletal muscle mass and force in non-atrophying muscles. researchgate.net
In addition to its anabolic properties, human Urocortin II exhibits potent anti-catabolic effects in skeletal muscle, protecting against muscle breakdown by inhibiting key proteolytic systems. researchgate.netnih.govresearchgate.net
The anti-catabolic actions of Urocortin II are also linked to its ability to suppress the activity of FoxO transcription factors, which are major regulators of the autophagic-lysosomal and ubiquitin-proteasome systems. nih.gov By inhibiting these pathways, Urocortin II helps to preserve muscle mass. nih.gov These anti-catabolic effects have been observed in various models of muscle atrophy, including disuse from casting, corticosteroid treatment, and nerve damage, where Urocortin II administration prevented the loss of skeletal muscle mass. researchgate.net
Table 3: Summary of Research Findings on Urocortin II and Skeletal Muscle Metabolism
| Aspect | Effect of Urocortin II | Key Mechanisms/Pathways |
|---|---|---|
| Muscle Mass | Promotes muscle hypertrophy. researchgate.netnih.govfrontiersin.org | Increases protein synthesis. researchgate.netnih.gov |
| Signaling Pathways | Activates cAMP, Akt/mTOR, and ERK1/2 signaling. researchgate.netnih.govnih.gov | - |
| Protein Degradation | Reduces overall proteolysis. nih.gov | Inhibits lysosomal proteolytic activity. researchgate.netnih.gov |
| Atrophy-related Genes | Decreases mRNA levels of atrogin-1. researchgate.netnih.govnih.gov | - |
| Autophagy | Inhibits autophagic flux. researchgate.netnih.govnih.gov | Increases protein content of LC3-I, LC3-II, and p62. researchgate.netnih.govnih.gov |
| Transcription Factors | Suppresses the transcriptional activity of FoxO. nih.gov | - |
Muscle Fiber Type Shift and Fatigue Resistance
Human Urocortin II (Ucn II) has been shown to influence skeletal muscle physiology, specifically by inducing a shift in muscle fiber type and enhancing resistance to fatigue. Research indicates that Ucn II promotes a transition from fast-twitch glycolytic fibers to slow-twitch oxidative fibers, which are more resistant to fatigue. nih.govfrontiersin.org This shift is associated with an increase in the protein content of slow myosin heavy chain (MHC). nih.gov
The mechanism underlying this effect appears to be mediated by the activation of the ERK1/2 signaling pathway. nih.govnih.govresearchgate.net Studies have demonstrated that the improvement in muscle fatigue resistance induced by Ucn II can be blocked by inhibiting the ERK1/2 pathway. nih.govnih.gov This suggests a crucial role for this signaling cascade in mediating the ergogenic effects of Ucn II on skeletal muscle.
Detailed Research Findings on Ucn II and Muscle Physiology
| Finding | Mechanism/Effect | Reference |
| Muscle Fiber Type Shift | Promotes a shift from fast-twitch to slow-twitch (oxidative) fibers. | nih.govfrontiersin.org |
| Fatigue Resistance | Increases resistance to muscle fatigue. | nih.govnih.govresearchgate.net |
| Signaling Pathway | Mediated by the activation of the ERK1/2 signaling pathway. | nih.govnih.govresearchgate.net |
| Myosin Heavy Chain | Increases the protein content of slow myosin heavy chain (MHC). | nih.gov |
Immune System and Inflammatory Responses
Human Urocortin II has been shown to modulate inflammatory responses by influencing the production of various cytokines. Its effects can be either pro-inflammatory or anti-inflammatory depending on the context and cell type.
In human colonocytes, Ucn II can mediate pro-inflammatory effects. nih.gov For instance, in non-transformed human colonic epithelial cells overexpressing CRH-R2α, Ucn II stimulation leads to a time- and concentration-dependent increase in the production of the pro-inflammatory chemokine interleukin-8 (IL-8). nih.gov This suggests a role for the Ucn II-CRH-R2 signaling pathway in colonic inflammation. nih.gov
Conversely, in other contexts, Urocortin has been shown to have anti-inflammatory properties. For example, it can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cultured microglial cells. aai.org In human white adipocytes, both CRF and Urocortin I (Ucn I) have been found to suppress the basal and LPS-induced production of IL-6, TNF-α, IL-8, and MCP-1. plos.org
Furthermore, in the context of infection, peripheral administration of Ucn II in mice was found to dramatically increase bacterial load and mortality following a sublethal infection with Listeria monocytogenes, an effect associated with the upregulation of the anti-inflammatory cytokine IL-10 and downregulation of IFN-γ. oup.com This highlights the complex and context-dependent role of Ucn II in modulating the immune response.
Direct Antimicrobial Properties
Recent research has unveiled a novel function of human Urocortin II (UCN II) as a direct antimicrobial peptide, expanding its physiological role beyond its well-established involvement in the stress response and cardiovascular regulation. nih.govresearchgate.net Structurally, UCN II possesses characteristics reminiscent of antimicrobial peptides, including a cationic and amphipathic design, which facilitates its interaction with and disruption of microbial membranes. nih.govnih.gov This inherent antimicrobial activity is selective for pathogens, with studies showing that UCN II does not significantly affect the viability of mammalian cells at concentrations effective against microbes. nih.govnih.gov
UCN II exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as protozoan parasites. nih.govnih.gov Its bactericidal effect is primarily mediated through membrane damage. frontiersin.orgresearchgate.net Upon binding to the pathogen's surface, UCN II can cause membrane depolarization and aggregation in bacteria. nih.govnih.gov In the case of parasites such as Leishmania, UCN II has been shown to form pores in the cell membrane, leading to cell death. nih.govnih.govtaylorandfrancis.com This direct killing mechanism is noteworthy as it has been observed to be effective even against infective forms of Leishmania major residing within infected macrophages. nih.govnih.gov
The antimicrobial efficacy of UCN II can be influenced by environmental factors. For instance, its bactericidal action is maintained at physiological concentrations of sodium chloride (150 mM) but can be attenuated at higher salt concentrations. nih.govresearchgate.net Similarly, a decrease in the pH of the medium can partially reduce its parasiticidal effect. nih.gov The initial electrostatic interaction between the positively charged UCN II and the negatively charged components of the microbial cell surface is thought to be a critical step in its antimicrobial mechanism. nih.govresearchgate.net
The discovery of UCN II's direct antimicrobial properties suggests its potential role as a component of the innate immune system, contributing to the body's natural defense against a variety of pathogens. nih.govnih.gov
| Parameter | Organism | Result |
| Median Effective Concentration (EC50) | Escherichia coli (Gram-negative) | 2.81 µM frontiersin.orgresearchgate.net |
| Micrococcus luteus (Gram-positive) | 4.92 µM frontiersin.orgresearchgate.net | |
| Streptococcus mutans (Gram-positive) | > 20 µM frontiersin.orgresearchgate.net |
Role of Human Urocortin Ii in Pathophysiological Processes
Cardiovascular Pathologies
Urocortin II has demonstrated significant effects on the cardiovascular system, influencing heart function, blood pressure, and vascular health. nih.govscispace.com Its actions are primarily mediated through the CRF-R2 receptor, which is expressed in cardiomyocytes, as well as in the endothelial and smooth muscle cells of the systemic vasculature. pnas.orgnih.gov
Heart Failure and Cardiac Dysfunction
Research has highlighted the potential of Urocortin II in the context of heart failure (HF) and cardiac dysfunction. nih.govanatoljcardiol.com Studies in animal models of both heart failure with reduced ejection fraction (HFrEF) and preserved ejection fraction (HFpEF) have shown promising results. pnas.orgoup.com
In a mouse model of heart failure, a single intravenous administration of Urocortin II led to a significant improvement in cardiac output and left ventricular (LV) function. pnas.org The peptide exhibits potent positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects on the left ventricle. pnas.orgbiovendor.com These actions are independent of the β-adrenergic receptors, suggesting a distinct mechanism of action from conventional heart failure therapies. pnas.org Furthermore, Urocortin II has been shown to reduce systemic arterial pressure and vascular resistance, which can be beneficial in heart failure. wikipedia.orgpnas.org
Studies on human patients with acute heart failure have found associations between circulating Ucn-2 levels and markers of volume overload and pulmonary hypertension. binasss.sa.cr In patients with mild to moderate systolic dysfunction, serum Ucn-2 levels were found to be elevated, which may represent a compensatory mechanism in the early stages of heart failure. scispace.comanatoljcardiol.com However, in severe ventricular dysfunction, these levels were not elevated. scispace.com
In a rat model of HFpEF, chronic administration of Urocortin II was found to attenuate left ventricular dysfunction and remodeling. oup.com Specifically, it reduced cardiac hypertrophy and fibrosis. oup.com The study also noted that the expression of Ucn-2 and its receptor, CRHR2, were decreased in the left ventricle of the diseased animals, suggesting that a dysregulation of the Ucn-2/CRHR2 system may contribute to the pathophysiology of HFpEF. oup.com
| Research Finding | Model System | Key Outcome |
| Improved Cardiac Function | Mouse model of heart failure | Significant enhancement of inotropic and lusitropic effects; improved cardiac output. pnas.org |
| Elevated Serum Levels | Human patients with systolic dysfunction | Serum Ucn-2 levels were elevated in patients with mild to moderate systolic dysfunction. scispace.comanatoljcardiol.com |
| Attenuation of HFpEF | Rat model of HFpEF | Chronic Ucn-2 treatment attenuated LV dysfunction, cardiac hypertrophy, and fibrosis. oup.com |
| Hemodynamic Effects | Healthy human volunteers | Dose-dependent increase in cardiac output, heart rate, and LV ejection fraction; decrease in systemic vascular resistance. wikipedia.org |
Ischemic Heart Disease
Urocortin II has demonstrated significant cardioprotective effects in the context of ischemic heart disease, particularly in models of ischemia-reperfusion (I/R) injury. biovendor.comoup.com I/R injury is a major contributor to the damage that occurs following a myocardial infarction.
Studies have shown that the administration of Urocortin II at the time of reperfusion can significantly reduce the size of a myocardial infarct. oup.comnih.gov In a rat model of I/R, intravenous infusion of Ucn-2 before reperfusion led to a significant recovery of cardiac contractility and a reduction in fibrosis. frontiersin.org The protective mechanisms appear to involve the prevention of cardiomyocyte apoptosis and necrosis. binasss.sa.cr
The cardioprotective effects of Urocortin II are mediated through the CRF-R2 receptor. oup.com Activation of this receptor triggers downstream signaling pathways, including the extracellular signal-regulated kinases 1/2 (ERK1/2) and cyclic adenosine (B11128) monophosphate (cAMP) pathways. oup.comfrontiersin.org Furthermore, Ucn-2 has been shown to prevent the dysregulation of calcium homeostasis that occurs during I/R injury, which is a key factor in cell death and cardiac remodeling. frontiersin.org Specifically, it has been found to modulate the expression of proteins involved in calcium handling, such as TRPC5 and Orai1 channels. frontiersin.org
Long-term administration of Ucn-2 in a mouse model of myocardial infarction resulted in a significant decrease in infarct size, prevention of cardiac hypertrophy, and reduced fibrosis. nih.gov These findings suggest that Urocortin II not only protects against acute I/R injury but may also mitigate the adverse cardiac remodeling that leads to heart failure. nih.govfrontiersin.org
| Research Finding | Model System | Key Outcome |
| Infarct Size Reduction | Langendorff-perfused rat heart | Administration of Ucn-II at reperfusion significantly reduced infarct size. oup.com |
| Improved Cardiac Function | Rat model of I/R | Ucn-2 infusion before reperfusion recovered cardiac contractility and prevented fibrosis. frontiersin.org |
| Prevention of Adverse Remodeling | Mouse model of myocardial infarction | Long-term Ucn-2 administration decreased infarct size, prevented cardiac hypertrophy, and reduced fibrosis. nih.gov |
| Calcium Homeostasis | Rat cardiomyocytes | Ucn-2 prevented I/R-induced dysregulation of calcium homeostasis. frontiersin.org |
Hypertension and Vascular Dysfunction
Urocortin II exerts potent vasodilatory effects, leading to a decrease in blood pressure. scispace.comahajournals.org These effects are mediated by the activation of CRF-R2 receptors, which are present in the vascular smooth muscle and endothelium. nih.govahajournals.org
In both normotensive and hypertensive animal models, intravenous administration of Urocortin II has been shown to cause a significant and sustained reduction in blood pressure. scispace.comahajournals.org In spontaneously hypertensive rats, long-term treatment with Urocortin II not only lowered blood pressure but also attenuated the development of left ventricular hypertrophy and improved contractile function. ahajournals.org This suggests that Urocortin II may have beneficial effects on both the vascular and cardiac complications of hypertension. oup.com
The vasodilatory action of Urocortin II is, at least in part, dependent on the endothelium. ahajournals.org Studies in healthy human volunteers have shown that the vasodilation induced by intra-arterial infusion of Urocortin II is attenuated by inhibitors of nitric oxide synthase. ahajournals.org This indicates that the release of nitric oxide from the endothelium contributes to the vascular effects of Urocortin II. ahajournals.org Furthermore, there is evidence that cytochrome P450 metabolites of arachidonic acid also play a role in the Urocortin II-induced vasodilation. ahajournals.org
In vitro studies using human internal mammary artery segments have confirmed the potent and sustained vasodilator response to Urocortin II. nih.gov This effect was observed even in endothelium-denuded vessels, indicating a direct effect on vascular smooth muscle cells, although the endothelium-dependent mechanisms also contribute in vivo. nih.govahajournals.org
| Research Finding | Model System | Key Outcome |
| Blood Pressure Reduction | Hypertensive rats | Ucn-2 induced immediate and sustained blood pressure reduction. ahajournals.org |
| Vasodilation | Healthy human volunteers | Intra-arterial infusion of Ucn-2 caused potent and prolonged arterial vasodilation. ahajournals.org |
| Endothelium-Dependent and -Independent Effects | Human internal mammary artery | Ucn-2 produced a potent vasodilator response in both endothelium-intact and -denuded vessels. nih.gov |
| Attenuation of LVH | Hypertensive rats | Long-term Ucn-2 treatment diminished the development of hypertension-induced left ventricular hypertrophy. ahajournals.org |
Vascular Calcification Mechanisms
Recent research has begun to explore the role of Urocortin II in vascular calcification, a process that contributes to arterial stiffness and cardiovascular disease. nih.govnih.gov However, the findings in this area are complex and suggest a potentially detrimental role for Urocortin II in this specific context.
An in vitro study using rat adventitial fibroblasts, which can transform into osteoblast-like cells and contribute to vascular calcification, found that Urocortin II promoted this process. nih.govnih.gov In a calcification model, the addition of Urocortin II was shown to increase calcium salt deposition. nih.gov
The mechanism appears to involve the activation of the Wnt/β-catenin signaling pathway, which is a key regulator of osteogenic differentiation. nih.govnih.gov Urocortin II was found to upregulate the expression of bone morphogenetic protein-2 (BMP-2) and Runt-related transcription factor 2 (Runx2), both of which are critical for osteoblast transformation. nih.gov Furthermore, the study indicated that Urocortin II promotes apoptosis and inhibits autophagy in these cells, processes that can contribute to the development of vascular calcification. nih.govnih.gov Another study also noted an increase in Urocortin II expression in the aortas of calcified rats. imrpress.comimrpress.com
These findings suggest that while Urocortin II may have beneficial effects on heart function and blood pressure, its role in vascular calcification may be pro-calcific, at least in the experimental models studied so far. nih.govnih.gov
| Research Finding | Model System | Key Outcome |
| Promotion of Calcification | Rat adventitial fibroblasts | Ucn-II promoted calcium salt deposition and the transformation of fibroblasts into osteoblast-like cells. nih.govnih.gov |
| Activation of Wnt/β-catenin Pathway | Rat adventitial fibroblasts | Ucn-II promoted calcification via the Wnt/β-catenin signaling pathway. nih.govnih.gov |
| Upregulation of Osteogenic Markers | Rat adventitial fibroblasts | Ucn-II increased the expression of BMP-2 and Runx2. nih.gov |
| Modulation of Apoptosis and Autophagy | Rat adventitial fibroblasts | Ucn-II promoted apoptosis and inhibited autophagy. nih.govnih.gov |
Stress-Related Disorders and Neuropsychiatric Conditions
Urocortin II is expressed in discrete regions of the central nervous system that are involved in stress responses, such as the hypothalamus and brainstem. pnas.orgjneurosci.org This localization suggests a role for Urocortin II in modulating behavioral and neuroendocrine responses to stress. pnas.org
Anxiety Disorders
The role of Urocortin II in anxiety disorders is complex, with studies reporting both anxiogenic (anxiety-producing) and anxiolytic (anxiety-reducing) effects. jneurosci.org These differing outcomes may be dependent on the specific brain region being studied, the level of stress, and the animal model used. jneurosci.org
Some studies have suggested that activation of CRF-R2 receptors by Urocortin II can have anxiogenic effects. jneurosci.org For example, infusion of Urocortin II into the lateral septum of mice was found to increase anxiety-like behaviors in the light-dark box and novel-object tests. jneurosci.org This effect was more pronounced under high-stress conditions. jneurosci.org
In contrast, other research has pointed towards an anxiolytic or stress-recovery role for the urocortins, including Urocortin II. pnas.org A study using mice lacking all three urocortin genes (Ucn1, Ucn2, and Ucn3) found that these animals exhibited increased anxiety-like behaviors 24 hours after exposure to an acute stressor, suggesting that the urocortins are essential for proper recovery from stress. pnas.org The CRF-CRFR1 system is generally associated with initiating stress responses, while the urocortin-CRFR2 system has been proposed to be involved in terminating these responses and restoring balance. pnas.org
The dysregulation of the CRF system, including the actions of Urocortin II, has been linked to stress-related emotional disorders. jneurosci.org However, the precise role of Urocortin II in human anxiety disorders remains to be fully elucidated.
| Research Finding | Model System | Key Outcome |
| Anxiogenic Effects | Mice | Infusion of Ucn-2 into the lateral septum increased anxiety-like behaviors. jneurosci.org |
| Stress-Dependent Effects | Mice | The anxiogenic effect of septal Ucn-2 was more pronounced under high-stress conditions. jneurosci.org |
| Role in Stress Recovery | Triple-urocortin knockout mice | Mice lacking all urocortins showed increased anxiety-like behavior 24 hours after stress, suggesting a role for urocortins in stress recovery. pnas.org |
| Opposing Roles of CRF Receptors | General concept | The CRF-CRFR1 system is thought to initiate stress responses, while the urocortin-CRFR2 system may be involved in their termination. pnas.org |
Depression
The dysregulation of the stress response system, particularly the CRF system, has long been implicated in the pathophysiology of depression. frontiersin.orgjneurosci.orgbioscientifica.com While corticotropin-releasing factor (CRF) itself is largely associated with initiating stress responses, Urocortin II, acting through the CRF type 2 receptor (CRFR2), is thought to play a role in the recovery and adaptation to stress. tandfonline.comnih.gov
Research suggests that activation of CRFR2 by selective agonists like Urocortin II can produce antidepressant-like effects. frontiersin.org Studies in animal models have demonstrated that central administration of Ucn II can reverse depression-like behaviors. frontiersin.org For instance, in mice, central Ucn II administration has been shown to have an antidepressant effect in the forced swim test. frontiersin.org Furthermore, Ucn II has been found to ameliorate depression-like behavior induced by nicotine (B1678760) withdrawal via the CRFR2 receptor. frontiersin.org
Interestingly, mice lacking Ucn II (Ucn 2-knockout mice) have shown sex-specific alterations in depressive-like behavior. nih.govjneurosci.orgbioscientifica.com Female Ucn 2-knockout mice exhibit a significant decrease in depressive-like behavior, suggesting a complex and potentially sex-dependent role for Ucn II in the regulation of mood. jneurosci.org This is further supported by findings that musclin, a myokine secreted during physical activity, may exert its antidepressant effects by activating Ucn II signaling in the hypothalamus. frontiersin.org The antidepressant effect of musclin was reversed by a CRFR2 antagonist, highlighting the crucial role of the Ucn II/CRFR2 pathway. frontiersin.org
These findings collectively suggest that the Urocortin II system is a significant modulator of mood and may represent a potential avenue for the development of novel therapeutic strategies for depression. frontiersin.org
Post-Traumatic Stress Disorder (PTSD)
The pathophysiology of Post-Traumatic Stress Disorder (PTSD) is intricately linked to the dysregulation of the body's stress response systems, where the corticotropin-releasing factor (CRF) family of peptides and their receptors play a crucial role. nih.govmdpi.commdpi.com The prevailing hypothesis suggests that PTSD may involve either an overactive stress initiation response mediated by CRF and its primary receptor, CRFR1, or an impaired ability to return to homeostasis, a process in which Urocortin II and its receptor, CRFR2, are implicated. nih.gov
CRFR2, along with its specific ligands Urocortin II and Urocortin III, is thought to be involved in dampening the stress response. nih.gov The bed nucleus of the stria terminalis (BNST), a brain region critical for processing sustained fear and anxiety, expresses high levels of CRFR2. nih.gov Research indicates that long-term imbalances in CRFR2 levels within the BNST can contribute to the behavioral and physiological markers of PTSD-like behavior in animal models. nih.gov
Interestingly, studies investigating the effects of direct administration of Urocortin II in animal models of PTSD have yielded variable results. mdpi.com While one study found that intranasal administration of Urocortin III, another CRFR2-specific agonist, could prevent the development of anxiety-like behavior in a PTSD animal model, the same effect was not observed with Urocortin II at the same dose. mdpi.com This suggests that despite both being CRFR2 agonists, Ucn II and Ucn III may have distinct actions or potencies in specific neural circuits relevant to PTSD.
Further research has highlighted the complexity of the Urocortin II system in stress-related disorders. For example, a lentiviral knockdown of CRFR2 in the BNST was found to reduce susceptibility to stress-induced anxiety in an animal model of PTSD, suggesting a nuanced role for this receptor in stress coping mechanisms. frontiersin.org These findings underscore the importance of further investigation into the specific roles of Urocortin II and CRFR2 signaling in different brain regions to fully understand their contribution to the pathophysiology of PTSD.
Metabolic Dysregulation
Urocortin II has emerged as a significant regulator of metabolic processes, with research highlighting its involvement in obesity, energy balance, and glucose metabolism. diabetesjournals.orgmdpi.com Its actions are primarily mediated through the corticotropin-releasing factor type 2 receptor (CRHR2), which is highly expressed in key metabolic tissues like skeletal muscle. nih.govdiabetesjournals.org
Obesity and Energy Homeostasis Disorders
Urocortin II plays a complex role in the regulation of energy homeostasis and body weight. Central administration of Ucn II has been shown to decrease food intake. frontiersin.org Studies in rodents have demonstrated that intracerebroventricular injection of Ucn II suppresses dark phase food intake. frontiersin.org
Peripheral administration of modified Ucn II peptides has also shown promise in combating obesity. In a study using high-fat-fed mice, daily injections of a PEGylated Ucn II peptide for 14 days resulted in reduced body weight, food intake, whole-body fat mass, and intramuscular triglycerides compared to controls. diabetesjournals.org
The expression of Ucn II and its receptor can be influenced by metabolic state. For instance, high-fat diets and elevated stress states can upregulate skeletal muscle CRHR2. diabetesjournals.orgdiabetesjournals.org Furthermore, studies in children have shown that transcript levels of neuropeptides, including Ucn II, are decreased in peripheral blood mononuclear cells of those with increased body mass index. mdpi.com Specifically, low Ucn II expression in blood cells has been observed in children with high consumption of fatty foods. mdpi.com
Conversely, mice lacking Ucn II are protected from high-fat diet-induced obesity. diabetesjournals.orgdiabetesjournals.org This suggests that the Ucn II/CRFR2 pathway is a critical component in the intricate regulation of energy balance.
Insulin (B600854) Resistance and Type 2 Diabetes
Urocortin II has a significant and complex influence on glucose homeostasis and insulin sensitivity, with its effects being particularly prominent in skeletal muscle, a major site of insulin-stimulated glucose disposal. nih.govpnas.org The cognate receptor for Ucn II, CRFR2, is highly expressed in this tissue. nih.govpnas.org
Studies have shown that Ucn II can act as a local negative regulator of glucose uptake in skeletal muscle. nih.govpnas.org It has been demonstrated to inhibit insulin-induced phosphorylation of key signaling molecules, Akt and ERK1/2, in cultured skeletal muscle cells. nih.govpnas.org This suggests that Ucn II can directly interfere with the insulin signaling cascade.
The physiological relevance of this is highlighted in studies using Ucn II-deficient mice. These mice exhibit increased insulin sensitivity and are protected from fat-induced insulin resistance. nih.govpnas.org Administration of a CRFR2 selective antagonist to wild-type mice mimics the glucose tolerance profile of the Ucn II-null mice, further supporting the role of the Ucn II/CRFR2 pathway in modulating insulin sensitivity. nih.govpnas.org
Conversely, research has also explored the therapeutic potential of modulating the Ucn II system to improve insulin sensitivity. Preclinical studies have shown that gene transfer of Ucn II can lead to significant and long-lasting beneficial effects on glucose disposal and can even reverse insulin resistance. biospace.comjci.org A single intravenous injection of an adeno-associated virus vector encoding Ucn II (AAV8.UCn2) in mice with insulin resistance resulted in normalized blood glucose, increased insulin sensitivity, and a reduction in fatty liver infiltration. biospace.comjci.orgrenovatherapeutics.com Similarly, treatment with a modified, long-acting Ucn II peptide in obese mice improved whole-body glucose tolerance and increased insulin-stimulated glucose transport into skeletal muscle. diabetesjournals.org
The effects of Ucn II on insulin sensitivity appear to be dose and duration-dependent. Acute administration of Ucn II can induce systemic insulin resistance, while chronic elevation of Ucn II levels has been shown to resolve metabolic complications and improve glucose tolerance. nih.gov This dual effect may be related to the differential engagement of downstream signaling pathways by the CRHR2 receptor at varying ligand concentrations. nih.gov
Table 1: Effects of Urocortin II on Insulin Sensitivity and Glucose Metabolism
| Experimental Model | Intervention | Key Findings | Reference(s) |
| Ucn 2-null mice | Genetic deletion of Ucn II | Increased insulin sensitivity, protection from fat-induced insulin resistance. | pnas.org, nih.gov |
| Wild-type mice | Administration of CRFR2 antagonist | Mirrored the improved glucose tolerance of Ucn 2-null mice. | pnas.org, nih.gov |
| Mice with insulin resistance | Intravenous AAV8.UCn2 gene transfer | Long-term resolution of insulin resistance, increased glucose disposal, reduced plasma insulin. | biospace.com, jci.org |
| High-fat-fed obese mice | Daily injection of PEGylated Ucn II peptide | Reduced body weight, improved glucose tolerance, increased insulin-stimulated glucose transport in skeletal muscle. | diabetesjournals.org |
| Male mice | Acute dosing of UCN2 | Induced systemic insulin resistance. | nih.gov |
| Male mice | Chronic elevation of UCN2 (adenovirus encoding UCN2) | Improved glucose tolerance. | nih.gov |
| Cultured skeletal muscle cells | Ucn II treatment | Inhibited insulin-induced Akt and ERK1/2 phosphorylation. | pnas.org, nih.gov |
Gastrointestinal Disorders
The corticotropin-releasing factor (CRF) signaling system, which includes Urocortin II, plays a significant role in the regulation of gastrointestinal function and is implicated in the pathophysiology of several gastrointestinal disorders. jnmjournal.orgmdpi.com Ucn II, through its selective binding to the CRF type 2 receptor (CRFR2), contributes to the complex interplay of the brain-gut axis, influencing gut motility, inflammation, and visceral sensitivity. jnmjournal.orgplos.orggutnliver.org
Functional Dyspepsia and Irritable Bowel Syndrome
Functional dyspepsia and Irritable Bowel Syndrome (IBS) are functional gastrointestinal disorders characterized by symptoms such as abdominal pain, discomfort, and altered bowel habits, often exacerbated by stress. mdpi.comgutnliver.orgoup.com The CRF system is a key mediator of the stress response's effects on the gut. jnmjournal.orgjnmjournal.org
While the activation of the CRF type 1 receptor (CRFR1) is generally associated with pro-inflammatory and pro-motility effects that can mimic symptoms of diarrhea-predominant IBS, the CRFR2 pathway, activated by Urocortin II, often has opposing or modulatory roles. jnmjournal.orgplos.org For instance, CRFR2 signaling in the colon has been shown to dampen the CRFR1-mediated stimulation of colonic motor function. jnmjournal.org
In the context of functional dyspepsia, symptoms like nausea and fullness are meal-related and can be aggravated by stress. oup.com There is evidence of a synergistic interaction between the gut hormone cholecystokinin (B1591339) (CCK), which is released in response to nutrients like fat, and the Ucn II-CRFR2 system in regulating satiety. oup.com However, this synergy may be lost under conditions of a high-fat diet, potentially contributing to the altered satiety signals seen in some patients. oup.com
Furthermore, Ucn II has been shown to have pro-inflammatory effects in human intestinal cells via the CRHR2α receptor. nih.govnih.gov Stimulation of colonocytes with Ucn II can lead to the production of the pro-inflammatory cytokine IL-8. nih.govnih.gov The expression of both Ucn II and CRHR2 mRNA has been found to be increased in the mucosal samples of patients with inflammatory bowel disease, a condition that can share symptomatic overlap with IBS. nih.govnih.gov This suggests that Ucn II may play a role in the low-grade inflammation that is sometimes observed in patients with IBS. jnmjournal.orgwjgnet.com
The expression of Ucn II and its receptor can also be influenced by the gut microbiota. Commensal bacteria have been shown to stimulate the production of CRF and urocortins from dendritic cells in the intestine, which could contribute to CRF/Ucn-related intestinal disorders like IBS. wjgnet.com
Intestinal Inflammation
Urocortin II has been identified as a pro-inflammatory mediator in the human intestine, potentially playing a significant role in the pathophysiology of inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. nih.govnih.gov Research has shown that the expression of both Ucn II and its primary receptor, CRHR2, is elevated in the mucosal tissues of patients with active IBD. nih.govbioscientifica.com
In human colonic epithelial cells, Ucn II stimulation leads to a cascade of inflammatory responses. nih.gov It has been demonstrated to increase the production of interleukin-8 (IL-8), a potent chemokine responsible for attracting neutrophils to sites of inflammation. nih.govnih.gov This effect is mediated through the activation of key inflammatory signaling pathways, namely the nuclear factor-κB (NF-κB) and mitogen-activated protein (MAP) kinase pathways. nih.govresearchgate.net Specifically, Ucn II stimulation results in the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB, as well as the phosphorylation of extracellularly regulated kinase (ERK) 1/2. nih.govnih.gov
Further evidence supporting the pro-inflammatory role of Ucn II comes from studies on experimental models of colitis. For instance, exposure of human intestinal xenografts to Clostridium difficile toxin A, a known trigger of intestinal inflammation, leads to a significant upregulation of Ucn II and CRHR2 mRNA. nih.govbioscientifica.com Similarly, the expression of CRHR2 mRNA and protein in human colonic epithelial cells is increased by exposure to tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.govnih.gov However, it is worth noting that some studies using RNA interference to silence Ucn II in the ileum of rats did not observe a significant alteration in the inflammatory response to Clostridium difficile toxin A, suggesting the complexity of its role may vary depending on the specific intestinal segment and inflammatory trigger. pnas.orgaai.org
Table 1: Research Findings on Urocortin II in Intestinal Inflammation
| Finding | Model System | Key Outcome | Reference(s) |
|---|---|---|---|
| Increased Ucn II and CRHR2 mRNA expression | Mucosal biopsies from patients with IBD | Correlation with active disease | nih.gov, bioscientifica.com |
| Ucn II stimulates IL-8 production | Human colonic epithelial cells (NCM460) | Pro-inflammatory effect | nih.gov, nih.gov |
| Ucn II activates NF-κB and MAP kinase pathways | Human colonic epithelial cells (NCM460) | Elucidation of signaling mechanism | nih.gov, researchgate.net |
| C. difficile toxin A upregulates Ucn II and CRHR2 | Human intestinal xenografts | Link to toxin-induced inflammation | nih.gov, bioscientifica.com |
| TNF-α increases CRHR2 expression | Human colonic epithelial cells (HT-29) | Interaction with other inflammatory mediators | nih.gov, nih.gov |
| Ucn II silencing did not alter toxin A inflammation | Rat ileum (RNA interference) | Suggests context-dependent role | pnas.org, aai.org |
Neurological Injuries
Intracerebral Hemorrhage and Neuroprotection
In the context of intracerebral hemorrhage (ICH), a devastating form of stroke, urocortins have demonstrated significant neuroprotective effects in preclinical studies. nih.govresearchgate.net While much of the research has focused on the broader family of urocortins, the findings provide a strong basis for the therapeutic potential of human Urocortin II. The neuroprotective actions of urocortins in ICH models are largely attributed to their anti-inflammatory properties. nih.govresearchgate.net
Following an ICH, a cascade of secondary injuries, including inflammation and brain edema, contributes significantly to neurological damage. aging-us.com Studies in animal models have shown that treatment with urocortins can ameliorate these effects. nih.gov Specifically, urocortin administration has been shown to reduce brain edema, decrease the permeability of the blood-brain barrier, and suppress the activation of microglia, which are the primary immune cells of the central nervous system. nih.govresearchgate.net This suppression of microglial activation leads to a reduction in the production of pro-inflammatory cytokines. nih.gov
A study investigating the therapeutic effects of human Urocortin-1, -2, and -3 in a rat model of ICH found that human Urocortin-1 significantly reduced hematoma volume, blood-brain barrier disruption, and neurological deficits. nih.gov While this particular study highlighted the efficacy of Urocortin-1, the shared mechanisms of action within the urocortin family suggest a potential neuroprotective role for Urocortin II as well. nih.govresearchgate.net The binding of urocortins to their receptors, CRH-R1 and CRH-R2, which are expressed on neurons and glial cells, triggers these protective pathways. nih.govresearchgate.net
Table 2: Neuroprotective Effects of Urocortins in Intracerebral Hemorrhage Models
| Effect | Model System | Mechanism | Reference(s) |
|---|---|---|---|
| Reduced brain edema | Rat model of ICH | Anti-inflammatory effects | nih.gov, researchgate.net |
| Decreased blood-brain barrier permeability | Rat model of ICH | Anti-inflammatory effects | nih.gov |
| Improved neurological function | Rat model of ICH | Suppression of microglial activation | nih.gov |
| Reduced pro-inflammatory cytokine release | Rat model of ICH | Anti-inflammatory effects | nih.gov |
| Decreased hematoma volume (hUCN-1) | Rat model of ICH | Neuroprotection | nih.gov |
Reproductive System Pathologies
Endometriosis
Endometriosis is a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. Urocortin II has been implicated in the pathophysiology of this disease, particularly in relation to the local inflammatory response. sid.iroup.com Both Urocortin II and Urocortin 3, along with their receptor CRHR2, are expressed in endometriotic tissue. oup.comoup.com
Studies have shown that the expression of Urocortin II mRNA in the eutopic endometrium of women with endometriosis is lower compared to healthy controls and does not exhibit the typical cyclical changes observed during the menstrual cycle. oup.comoup.com In healthy women, endometrial Ucn II mRNA expression peaks during the early proliferative phase. oup.com This altered expression pattern in women with endometriosis suggests a dysregulation of the local Urocortin II system. nih.govnih.gov
Furthermore, in vitro studies have demonstrated that Urocortin II can modulate the secretion of cytokines from cultured endometrial stromal cells. Specifically, the addition of Urocortin II to these cell cultures leads to a significant increase in the secretion of TNF-α and IL-4, both of which are involved in inflammatory processes. oup.comoup.com This suggests that Urocortin II may contribute to the inflammatory environment that is a hallmark of endometriosis. oup.com The presence and activity of Urocortin II in endometriotic lesions point towards its involvement in the complex mechanisms underlying the development and progression of this condition. sid.irnih.gov
Table 3: Role of Urocortin II in Endometriosis
| Finding | Location | Key Outcome | Reference(s) |
|---|---|---|---|
| Ucn 2 and Ucn 3 mRNA and protein expression | Endometriotic tissue | Local production of Urocortins | oup.com, oup.com |
| Lower Ucn 2 mRNA expression in eutopic endometrium | Women with endometriosis vs. controls | Dysregulation of Ucn 2 expression | oup.com, oup.com |
| Lack of cyclical changes in Ucn 2 mRNA expression | Eutopic endometrium of women with endometriosis | Altered physiological regulation | oup.com |
| Ucn 2 stimulates TNF-α and IL-4 secretion | Cultured endometrial stromal cells | Pro-inflammatory effect | oup.com, oup.com |
Immunological Pathologies
Sepsis
Sepsis is a life-threatening condition caused by the body's overwhelming and dysregulated immune response to an infection. frontiersin.org Recent research has uncovered a novel role for Urocortin II as a direct antimicrobial and immunomodulatory agent, suggesting its potential therapeutic value in sepsis. nih.govnih.gov
Studies have shown that Urocortin II possesses direct antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov This cytotoxic effect is selective for pathogens, as Urocortin II does not harm mammalian cells. The peptide's cationic and amphipathic structure, which is similar to that of antimicrobial peptides, allows it to bind to and disrupt the membranes of pathogens, leading to their death. nih.gov The mechanisms of killing include membrane depolarization and aggregation in bacteria. nih.govnih.gov
In experimental models of polymicrobial sepsis, the administration of Urocortin II has been shown to prevent mortality, reduce bacterial loads, and decrease the levels of inflammatory mediators. nih.gov This suggests that Urocortin II not only helps to clear the infection directly but also modulates the host's inflammatory response, preventing the excessive inflammation that leads to tissue damage and organ failure in sepsis. nih.gov Furthermore, innate immune cells have been found to produce Urocortin II in response to infection, indicating that it is part of the body's natural defense system. nih.govnih.gov This dual function as a direct antimicrobial and an immunoregulator highlights the potential of Urocortin II as a novel therapeutic agent for sepsis. nih.govnih.gov
Table 4: Urocortin II in Sepsis
| Finding | Model System | Key Outcome | Reference(s) |
|---|---|---|---|
| Direct antimicrobial activity | Gram-positive and Gram-negative bacteria | Pathogen killing | nih.gov, nih.gov |
| Selective cytotoxicity | Pathogens vs. mammalian cells | Safety profile | nih.gov, nih.gov |
| Prevention of mortality | Experimental sepsis model | Therapeutic potential | nih.gov |
| Reduced bacterial loads and inflammation | Experimental sepsis model | Dual action | nih.gov |
| Production by innate immune cells | In response to infection | Natural host defense | nih.gov, nih.gov |
Cell Proliferation and Oncology Research
Human Urocortin II (Ucn II), a selective agonist for the corticotropin-releasing factor receptor 2 (CRFR2), has emerged as a significant molecule of interest in oncology research due to its diverse and sometimes contradictory roles in cell proliferation and tumor progression. britishjournalofcancerresearch.comjapanjournalofmedicine.com The effects of Ucn II appear to be highly context-dependent, varying with cancer type and the specific receptor signaling environment. bioscientifica.comtermedia.pl
Research has demonstrated that Ucn II can exert both inhibitory and stimulatory effects on cancer cell proliferation. britishjournalofcancerresearch.com The activation of its primary receptor, CRFR2, is a key determinant of these outcomes. pnas.orgnih.gov In some contexts, CRFR2 activation by Ucn II is linked to the suppression of tumor growth and angiogenesis, the formation of new blood vessels that tumors need to grow. pnas.orgnih.govnih.gov Conversely, in other cancer models, Ucn II has been shown to promote cell proliferation and survival. bioscientifica.comspandidos-publications.com
In Lewis Lung Carcinoma cells, for instance, Ucn II has been found to inhibit tumor growth. pnas.orgnih.gov This inhibitory effect is attributed to a dual mechanism: a direct inhibition of the cancer cell cycle and a suppression of tumor vascularization. pnas.orgnih.gov Studies in clear cell renal cell carcinoma have also suggested that the Ucn/CRFR2 system acts as an endogenous inhibitor of angiogenesis and proliferation. nih.gov
However, the role of Ucn II is not universally inhibitory. In prostate cancer cell lines, Ucn II has been observed to favor cell proliferation. spandidos-publications.com This proliferative effect is mediated through the CRFR2 receptor and involves the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. bioscientifica.comspandidos-publications.comnih.gov This action stands in contrast to the effect of corticotropin-releasing factor (CRF) which, acting through CRFR1, promotes apoptosis in the same cell lines. bioscientifica.comnih.gov
In breast cancer research, the findings are also complex. One study on MCF-7 breast cancer cells showed that Ucn II treatment increased the migratory potential of cancer cells without affecting proliferation. termedia.pl Another study on the same cell line reported that urocortin (a related peptide) could stimulate the phosphorylation of ERK1/2 and promote cell proliferation. nih.govx-mol.net
The signaling pathways implicated in Ucn II's effects are multifaceted. In prostate cancer, the pro-survival effect of Ucn II involves the phosphorylation of Akt and the cyclic AMP response element-binding (CREB) protein. bioscientifica.com In breast cancer cells, the ERK1/2 pathway has been identified as a key mediator of urocortin-induced proliferation. nih.govx-mol.net
The expression levels of Ucn II and its receptor CRFR2 have also been found to be altered in various cancers. For example, in colorectal cancer, CRHR2 mRNA levels were found to be significantly inhibited in tumor tissues compared to normal controls, while Ucn II mRNA was overexpressed. researchgate.net In endometrial adenocarcinoma, Urocortin (UCN) mRNA and peptide expression were found to be decreased compared to healthy tissue, suggesting a potential role for UCN in suppressing tumor growth in this context. kuleuven.be
The following table summarizes key research findings on the role of human Urocortin II in different cancer types:
| Cancer Type | Cell Line/Model | Observed Effect of Urocortin II | Proposed Mechanism of Action |
| Prostate Cancer | RM-1 (mouse), LNCaP (human) | Promotes cell survival, inhibits apoptosis. bioscientifica.comspandidos-publications.comnih.gov | Activation of CRFR2, leading to increased Bcl-2 expression and decreased Bax expression via the Akt/CREB signaling pathway. bioscientifica.comnih.gov |
| Lung Cancer | Lewis Lung Carcinoma (in vivo) | Inhibits tumor growth and vascularization. pnas.orgnih.gov | Dual mechanism: direct inhibition of tumor cell cycling and suppression of tumor vascularization via CRFR2. pnas.orgnih.gov |
| Breast Cancer | MCF-7 (human) | Increased migratory potential, no effect on proliferation. termedia.pl | Mediated through CRFR2. termedia.pl |
| Breast Cancer | MCF-7 (human) | Stimulates cell proliferation (effect of Urocortin). nih.govx-mol.net | Activation of the ERK1/2 signaling pathway. nih.govx-mol.net |
| Colorectal Cancer | Human tissue samples | Ucn II mRNA is overexpressed, while CRHR2 is downregulated in tumor tissues. researchgate.net | In vitro studies show CRF2/Ucn II signaling inhibited proliferation of CRC cells expressing CRF2. japanjournalofmedicine.com |
| Renal Cell Carcinoma | Human tissue samples | Ucn/CRFR2 system acts as an endogenous inhibitor of angiogenesis and proliferation. nih.gov | Silencing of CRFR2 is observed in tumor cells. nih.gov |
Advanced Research Methodologies and Experimental Models in Human Urocortin Ii Studies
In Vitro Cellular Models
Neuronal cell lines serve as crucial models for understanding the neuroregulatory functions of Urocortin II. The rat pheochromocytoma cell line, PC12, has been particularly useful in these studies. Research has confirmed the expression of Ucn II mRNA and its receptor, CRFR2β, in undifferentiated PC12 cells. nih.gov Studies using this model have shown that Ucn II can inhibit increases in intracellular Ca2+ concentration ([Ca2+]i) induced by agents like KCl or the L-type voltage-gated calcium channel (VGCC) activator, Bay K8644. nih.gov This effect is achieved through the inhibition of L-type VGCC currents in a concentration-dependent manner. nih.gov Interestingly, this inhibitory action on calcium channels and apoptosis was found to be independent of the CRFR2 receptor. nih.govnih.gov Furthermore, other research on PC12 cells has demonstrated that urocortins can stimulate catecholamine biosynthesis through the cAMP/protein kinase A (PKA) pathway via the CRFR2β receptor. nih.gov
Table 1: Research Findings in Neuronal Cell Lines
| Cell Line | Key Findings | Signaling Pathway | Reference |
|---|---|---|---|
| PC12 | Ucn II mRNA and CRFR2β are co-expressed. | - | nih.gov |
| PC12 | Inhibits KCl- and Bay K8644-induced increases in intracellular Ca2+. | L-type VGCC | nih.gov |
| PC12 | Inhibits L-type VGCC currents in a concentration-dependent manner. | L-type VGCC | nih.gov |
Cardiomyocyte models are essential for elucidating the cardiovascular effects of Urocortin II. Studies have utilized various cardiomyocyte types, including the mouse atrial cardiomyocyte cell line HL-1, neonatal rat ventricular myocytes (NRVMs), and adult ventricular myocytes from species such as rabbits and mice. nih.govoup.comresearchgate.netnih.govbioscientifica.com
In HL-1 cells, it has been shown that inflammatory and oxidative stress can regulate the expression of Ucn II and its receptor, CRH-R2. nih.govbioscientifica.com For instance, tumor necrosis factor-alpha (TNF-α) was found to increase Ucn II mRNA levels. nih.gov
Neonatal rat cardiac myocytes have been used to demonstrate that Ucn II can increase protein synthesis, cAMP accumulation, and the secretion of atrial natriuretic peptide. researchgate.net In neonatal mouse cardiomyocytes, Ucn II and Urocortin III have been shown to be cardioprotective against ischemia-reperfusion injury by activating the ERK1/2 signaling pathway. oup.com
Studies using adult rabbit ventricular myocytes have revealed that Ucn II enhances contractility and accelerates relaxation in a time- and concentration-dependent manner. oup.comnih.gov This positive inotropic and lusitropic effect is mediated through the CRH-R2 receptor and subsequent stimulation of the PKA pathway, which augments L-type Ca2+ current and sarcoplasmic reticulum (SR) Ca2+ load. oup.comnih.gov Further research in adult rabbit ventricular myocytes has shown that Ucn II also stimulates the production of nitric oxide (NO) through the Akt and PKA-mediated phosphorylation of endothelial nitric oxide synthase (eNOS). nih.gov In adult cardiomyocytes, Ucn II has been shown to recover the amplitude of Ca2+ transients and cellular contraction that are decreased during ischemia-reperfusion. frontiersin.orgunex.es
Table 2: Research Findings in Cardiomyocytes
| Cell Model | Key Findings | Signaling Pathway | Reference |
|---|---|---|---|
| HL-1 cells | Ucn II mRNA expression is upregulated by TNF-α. | NF-κB | nih.gov |
| Neonatal rat myocytes | Increases protein synthesis, cAMP accumulation, and ANP secretion. | cAMP | researchgate.net |
| Neonatal mouse myocytes | Protects against ischemia-reperfusion injury. | ERK1/2 | oup.com |
| Adult rabbit ventricular myocytes | Exerts positive inotropic and lusitropic effects. | CRH-R2, PKA | oup.comnih.gov |
| Adult rabbit ventricular myocytes | Stimulates nitric oxide production. | Akt, PKA | nih.gov |
Primary human myometrial cells have been instrumental in investigating the role of Urocortin II in pregnancy and labor. Research has demonstrated that Ucn II and its receptor, CRH-R2, are expressed in both nonpregnant and pregnant human myometrium. nih.govoup.com In these cells, Ucn II, acting through CRH-R2, induces a dose-dependent increase in the phosphorylation of myosin light chain (MLC₂₀), a key event in muscle contraction. nih.govoup.com This process involves the sequential activation of protein kinase C (PKC), ERK1/2, and the RhoA/RhoA-associated kinase (ROCK) pathway. nih.govoup.com In contrast to its effects on MLC₂₀, some studies suggest Ucn II does not directly influence nitric oxide synthase expression or guanylate cyclase activity in myometrial cells, indicating a specific signaling cascade. pnas.org Other work suggests Ucn II can increase the expression of proinflammatory mediators and prostaglandin (B15479496) F receptor. oup.com
Table 3: Research Findings in Myometrial Cells
| Cell Model | Key Findings | Signaling Pathway | Reference |
|---|---|---|---|
| Primary human myometrial cells | Ucn II and CRH-R2 are expressed. | - | nih.govoup.com |
| Primary human myometrial cells | Induces dose-dependent phosphorylation of myosin light chain (MLC₂₀). | PKC, ERK1/2, RhoA/ROCK | nih.govoup.com |
| Primary human myometrial cells | Does not modulate nitric oxide synthase or guanylate cyclase activity. | - | pnas.org |
Human trophoblast explants from term placentas provide a valuable ex vivo model to study the immunomodulatory role of Urocortin II at the maternal-fetal interface. Studies have shown that Ucn II can influence cytokine production in these tissues. Specifically, Ucn II treatment has been found to increase both the mRNA expression and secretion of interleukin-10 (IL-10) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, Ucn II potentiates the inflammatory response induced by lipopolysaccharide (LPS), an effect that is reversible by a selective CRH-R2 antagonist, astressin (B1632008) 2b. nih.gov In the Jeg-3 placental cell line, Ucn II was shown to be a potent pro-inflammatory neuropeptide, inducing the phosphorylation of both NF-kB and MAPK subunits. nih.gov These findings suggest a pro-inflammatory role for Ucn II in placental immune mechanisms, acting via the CRH-R2 receptor. nih.gov
Table 4: Research Findings in Trophoblast Explants
| Cell Model | Key Findings | Signaling Pathway | Reference |
|---|---|---|---|
| Human trophoblast explants | Increases mRNA expression and secretion of IL-10 and TNF-α. | CRH-R2 | nih.gov |
| Human trophoblast explants | Potentiates LPS-induced TNF-α expression and release. | CRH-R2 | nih.gov |
In vitro models of vascular smooth muscle cells (VSMCs) and adventitial fibroblasts (AFs) are critical for understanding the vascular effects of Urocortin II. In human aortic VSMCs, Ucn II has been shown to inhibit proliferation by inducing a G1 cell cycle arrest, an effect mediated by the CRFR2 receptor. researchgate.netportlandpress.com This anti-proliferative effect may play a regulatory role in the pathogenesis of abdominal aortic aneurysms. portlandpress.com In mesenteric arterial smooth muscle cells from spontaneously hypertensive rats, Ucn II inhibits apoptosis by blocking L-type calcium channels, a mechanism that appears to be independent of the CRFR2 receptor. nih.govkarger.com Conversely, in rat adventitial fibroblasts, Ucn II has been found to promote calcification by inducing apoptosis and inhibiting autophagy, acting through the Wnt/β-catenin pathway. bioscientifica.com This suggests that Ucn II may be an endogenous factor promoting vascular calcification. bioscientifica.com
Table 5: Research Findings in Vascular Cells
| Cell Model | Key Findings | Signaling Pathway | Reference |
|---|---|---|---|
| Human aortic VSMCs | Inhibits proliferation and induces G1 cell cycle arrest. | CRFR2 | researchgate.netportlandpress.com |
| Rat mesenteric arterial SMCs | Inhibits apoptosis. | L-type calcium channels | nih.govkarger.com |
| Rat adventitial fibroblasts | Promotes calcification. | Wnt/β-catenin | bioscientifica.com |
The role of Urocortin II in cancer is being explored using various cancer cell lines. In human cervical cancer HeLa cells, both CRH receptor 1 (CRF1) and 2 (CRF2) have been detected. nih.gov Studies using a related peptide, urocortin 1 (which binds both receptors), have shown stimulation of cell proliferation via the CRF1 receptor and the MEK-ERK1/2 signaling pathway. nih.govbohrium.comnih.gov In prostate cancer cell lines (mouse RM-1 and human LNCaP), which express both CRFR1 and CRFR2, Ucn II was found to exert an anti-apoptotic effect. nih.govbioscientifica.com This effect was mediated through the CRFR2 receptor and involved the phosphorylation of Akt and CREB, leading to increased expression of the anti-apoptotic protein Bcl-2. nih.gov In contrast, activation of CRFR1 in these cells promoted apoptosis. nih.govbioscientifica.com In a study using Lewis Lung Carcinoma Cells, viral-mediated expression of Ucn II was found to inhibit tumor growth by reducing tumor vascularization and having a direct effect on tumor cell proliferation. pnas.org
Table 6: Research Findings in Cancer Cell Lines
| Cell Line | Key Findings | Signaling Pathway | Reference |
|---|---|---|---|
| HeLa | Expresses both CRF1 and CRF2 receptors. | - | nih.gov |
| Prostate Cancer (RM-1, LNCaP) | Ucn II exerts an anti-apoptotic effect. | CRFR2, Akt, CREB | nih.govbioscientifica.com |
| Prostate Cancer (RM-1, LNCaP) | Increased Bcl-2 expression. | - | nih.gov |
In Vivo Animal Models
Rodent Models (e.g., Mice, Rats)
Rodent models, particularly mice and rats, have been instrumental in exploring the physiological functions of Urocortin II in a complex, living system. These models allow for the investigation of the peptide's effects on behavior, metabolism, and cardiovascular function following central or peripheral administration.
Initial characterization in rodents involved mapping the expression of Ucn II transcripts in the central nervous system. nih.gov These studies revealed that Ucn II is expressed in specific, stress-related areas of the brain, such as the paraventricular and arcuate nuclei of the hypothalamus and the locus coeruleus in the brainstem. nih.govnih.gov
Functional studies in rats and mice have demonstrated that central administration of Ucn II produces a distinct profile of effects that align with its selectivity for the CRF-R2 receptor. For instance, centrally administered Ucn II was shown to attenuate nighttime feeding in rodents, a finding consistent with the hypothesized role of CRF-R2 in appetitive control. nih.govnih.gov However, unlike CRF, which potently increases generalized locomotor activity, Ucn II failed to produce a similar effect, highlighting a key functional dissociation between CRF-R1 and CRF-R2 activation. nih.govnih.gov Rodent models have also been crucial in demonstrating the cardiovascular effects of Ucn II, such as its ability to lower blood pressure. wikipedia.org
Genetic Knockout Models (e.g., Single, Triple Urocortin Knockouts)
To dissect the specific, non-redundant roles of Urocortin II, researchers have developed genetic knockout mouse models. These models involve the targeted deletion of the gene encoding Ucn II (Ucn2) or in combination with genes for other urocortins (Ucn1 and Ucn3).
Mice with a single knockout of the Ucn2 gene have been used to study the peptide's role in the stress response and metabolic regulation. For example, studies on Ucn2 knockout mice have provided insights into the role of Ucn II in modulating anxiety-like behaviors and adapting to metabolic challenges.
More complex models, such as triple urocortin knockout mice (lacking Ucn1, Ucn2, and Ucn3), have been developed to understand the collective importance of the CRF-R2-preferring ligands. These animals, which lack all endogenous high-affinity ligands for the CRF-R2 receptor, allow for a definitive examination of the physiological processes governed by this signaling pathway. Research using these triple knockout mice has been critical in confirming the roles of the urocortin system in regulating the body's response to stress, energy balance, and cardiovascular homeostasis.
Surgical and Pharmacological Models of Disease (e.g., Ischemia-Reperfusion, High-Fat Diet, Stress Paradigms)
The therapeutic potential of Urocortin II is often investigated using rodent models where a disease state is induced surgically or pharmacologically. These models are essential for understanding how Ucn II might protect tissues or restore function under pathological conditions.
Ischemia-Reperfusion Models: In the context of cardiovascular research, surgical models of ischemia-reperfusion (I/R) injury in the heart or other organs are commonly used in rats and mice. In these models, a major artery is temporarily occluded and then reopened, mimicking the damage that occurs during a heart attack or stroke. Studies have shown that administration of Ucn II can be cardioprotective, reducing infarct size and improving cardiac function in I/R models, effects attributed to its activation of CRF-R2 on cardiomyocytes.
High-Fat Diet Models: To study the metabolic effects of Urocortin II, rodents are often fed a high-fat diet to induce obesity, insulin (B600854) resistance, and other features of the metabolic syndrome. Research in these models has explored whether Ucn II can improve glucose homeostasis, reduce weight gain, or mitigate the inflammatory consequences associated with diet-induced obesity.
Stress Paradigms: Various acute and chronic stress paradigms are employed in rodents to investigate the role of Ucn II in the neurobiology of stress and anxiety. These can range from acute exposure to a novel environment or a physical stressor to more chronic models of social defeat or unpredictable stress. By examining the behavioral and physiological responses of animals with altered Ucn II signaling in these paradigms, researchers can delineate its specific contribution to the anxiolytic and stress-coping functions associated with the CRF-R2 receptor.
Molecular and Cellular Techniques
Gene Expression Analysis (RT-PCR, RNAse Protection Assay, Fluorescent In Situ Hybridization)
Analyzing the expression pattern of the Urocortin II gene (UCN2) is fundamental to understanding its physiological roles. Several molecular techniques are employed to detect and quantify Ucn II mRNA in tissues from both human and animal models.
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is a highly sensitive method used to detect the presence of Ucn II mRNA. The initial identification of the mouse Ucn II cDNA was accomplished by using RT-PCR with primers designed from a homologous human genomic sequence found in database searches. nih.gov This technique is valuable for rapidly confirming the expression of Ucn II in various tissues and cell types.
RNAse Protection Assay (RPA): RPA is a sensitive and specific method for the detection and quantification of mRNA transcripts. It involves hybridizing a radiolabeled antisense RNA probe to the target Ucn II mRNA. The resulting RNA-RNA hybrids are resistant to digestion by RNases, and the protected fragments can be separated by gel electrophoresis and quantified. This technique provides a reliable measure of Ucn II gene expression levels and has been used to map its distribution.
Fluorescent In Situ Hybridization (FISH): FISH is a powerful technique that allows for the visualization of mRNA within the anatomical context of the tissue. It uses fluorescently labeled probes that bind to the specific Ucn II mRNA sequence in tissue sections. This method has been crucial for identifying the specific cell populations that express Ucn II within discrete regions of the rodent central nervous system, such as neurons within the paraventricular nucleus of the hypothalamus and the locus coeruleus. nih.gov This anatomical localization provides critical clues about the peptide's function in specific neural circuits related to stress and autonomic control.
Receptor Binding Assays
Receptor binding assays are fundamental in characterizing the interaction of human Urocortin II with its receptors. These assays quantitatively measure the affinity of a ligand (Urocortin II) for a receptor. Radioligand binding assays are a common technique used for this purpose. In these assays, a radiolabeled form of a ligand is used to determine the number of binding sites and the affinity of a receptor for that ligand.
Studies have consistently demonstrated that human Urocortin II is a highly selective ligand for the Corticotropin-Releasing Factor 2 (CRF2) receptor. pnas.orgwikipedia.org In competitive binding assays, Urocortin II shows a high affinity for the CRF2 receptor, comparable to that of Urocortin I. pnas.org Conversely, its affinity for the Corticotropin-Releasing Factor 1 (CRF1) receptor is significantly lower, estimated to be at least 1,000-fold less than that of Urocortin I. pnas.org This high selectivity for the CRF2 receptor is a defining characteristic of Urocortin II and dictates its specific physiological functions. wikipedia.orgpnas.org Furthermore, unlike CRF and Urocortin I, Urocortin II does not show any significant affinity for the CRF binding protein. wikipedia.orgpnas.org
Table 1: Receptor Binding Affinity of Human Urocortin II
| Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|
| CRF1 Receptor | Low (micromolar range) | >1000-fold lower than for CRF2 |
| CRF2 Receptor | High (nanomolar range) | High |
Intracellular Signaling Pathway Analysis (e.g., Immunoblotting for Phosphorylation, cAMP Measurement)
Upon binding to the CRF2 receptor, a G-protein coupled receptor, human Urocortin II initiates a cascade of intracellular signaling events. wikipedia.org The analysis of these pathways is crucial for understanding the molecular mechanisms underlying the physiological effects of Urocortin II. Key methodologies employed in these analyses include immunoblotting to detect protein phosphorylation and direct measurement of second messengers like cyclic adenosine (B11128) monophosphate (cAMP).
A primary signaling pathway activated by Urocortin II is the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway. wikipedia.org Binding of Urocortin II to the CRF2 receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. wikipedia.org Elevated intracellular cAMP levels then activate PKA, which phosphorylates various downstream target proteins, thereby mediating the cellular response. wikipedia.orgnih.gov
In addition to the cAMP/PKA pathway, studies have revealed the involvement of other critical signaling cascades:
Akt/mTOR Pathway: Urocortin II has been shown to activate the Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. nih.govnih.gov
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) 1/2 pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also activated by Urocortin II. nih.govnih.gov This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival.
NF-κB and MAPK Pathways in Inflammation: In the context of inflammation, particularly in trophoblast cells, Urocortin II has been demonstrated to induce the phosphorylation of both NF-κB and MAPK subunits, suggesting its role as a pro-inflammatory neuropeptide in specific cellular contexts. nih.gov
Table 2: Key Intracellular Signaling Pathways Activated by Human Urocortin II
| Signaling Pathway | Key Molecules | Primary Functions |
|---|---|---|
| cAMP/PKA | Adenylyl Cyclase, cAMP, PKA | Varied cellular responses |
| Akt/mTOR | Akt, mTOR | Cell growth, proliferation, protein synthesis |
| ERK1/2 (MAPK) | ERK1, ERK2 | Cell proliferation, differentiation, survival |
| NF-κB | NF-κB | Inflammatory responses |
Functional Bioassays (e.g., Contractility, Cell Proliferation, Feeding Behavior)
Functional bioassays are essential for elucidating the physiological roles of human Urocortin II in various biological systems. These assays measure the biological response to the compound in living cells, tissues, or whole organisms.
A significant area of research has focused on the effects of Urocortin II on ingestive behavior. Central administration of human Urocortin II has been shown to dose-dependently reduce food and water intake in animal models. researchgate.net Meal pattern analysis revealed that Urocortin II increases the satiating value of food, leading to smaller and shorter meals without altering meal frequency. researchgate.net These findings strongly suggest a role for Urocortin II and the CRF2 receptor in the regulation of appetite and satiety. pnas.orgnih.gov In contrast to CRF, central administration of Urocortin II does not increase gross motor activity. pnas.orgnih.gov
In the gastrointestinal system, human Urocortin II has been shown to selectively inhibit gastric emptying, an effect mediated by the CRF2 receptor. nih.gov This action is distinct from that of CRF, which affects both gastric and colonic transit through CRF1 and CRF2 receptors. nih.gov
Neuroanatomical Mapping (e.g., Fos Induction)
Neuroanatomical mapping techniques are employed to identify the specific neural circuits and brain regions that are activated by human Urocortin II. A widely used method is the detection of Fos, the protein product of the immediate-early gene c-fos. The expression of Fos is often used as a marker of neuronal activation.
Proteomic Analysis
Proteomic analysis of human Urocortin II focuses on the characterization of its protein structure, post-translational modifications, and processing. Due to the low abundance of Ucn 2 proteins in native tissues, studies often utilize cell lines transduced with lentiviral constructs to overexpress and isolate Urocortin II gene products for characterization. nih.govnih.gov
These studies have revealed that in contrast to mouse Urocortin 2, which is processed into a 39-amino acid amidated peptide, human Urocortin 2 is secreted from mammalian cell lines primarily as an 88-amino acid glycosylated prohormone. nih.govnih.gov This human prohormone is not further processed into a smaller peptide and lacks C-terminal amidation. nih.govnih.gov Despite these differences, the purified human Urocortin II prohormone is biologically active and capable of activating the CRF2 receptor. nih.govnih.gov Immunoblot analysis has confirmed the presence of high molecular weight, glycosylated forms of Urocortin II in human cell lines and tissues. nih.gov
Table 3: Comparison of Human and Mouse Urocortin II Processing
| Feature | Human Urocortin II | Mouse Urocortin II |
|---|---|---|
| Primary Secreted Form | 88-amino acid prohormone | 39-amino acid peptide |
| Glycosylation | Yes | Yes (on prohormone) |
| C-terminal Amidation | No | Yes |
| Processing to Mature Peptide | Not observed in studied cell lines | Yes |
| Biological Activity | Active as a prohormone | Active as a mature peptide |
Bioinformatic and Computational Approaches
Sequence Homology and Motif Analysis
Bioinformatic and computational approaches have been instrumental in the discovery and characterization of human Urocortin II. The identification of Urocortin II was initially made possible through sequence homology searches of public human and mouse genome databases. pnas.orgnih.govnih.gov These searches identified a gene encoding a peptide with significant sequence similarity to the corticotropin-releasing factor (CRF) family of neuropeptides. pnas.orgnih.govnih.gov
Human Urocortin II is a 38-amino acid peptide that shares significant sequence identity with other members of the CRF family. wikipedia.org At the amino acid level, mouse Urocortin II shares 76% homology with its human counterpart. nih.gov It also shares 34% and 42% amino acid identity with rat CRF and rat Urocortin, respectively. nih.gov
Phylogenetic analysis of the peptide sequences of Urocortin II and other CRF family members suggests that Urocortin II and Urocortin III represent a distinct branch of the family, more closely related to each other than to CRF or Urocortin I. pnas.org Motif analysis has identified conserved regions within the CRF peptide family, including a Pro-Pro motif that is highly conserved, although a Pro-Ser substitution is observed in human Urocortin. oup.com
Promoter Region Analysis
The study of the UCN2 promoter region involves a combination of in silico sequence analysis and experimental validation to identify crucial regulatory elements and the transcription factors that bind to them. While comprehensive characterization of the human UCN2 core promoter is an ongoing area of research, studies on the related urocortin (UCN) gene and specific regulatory regions of UCN2 have provided significant understanding.
Putative Transcription Factor Binding Sites
Initial analysis of the urocortin (UCN) gene promoter, which shares structural and functional similarities with UCN2, has identified several potential transcription factor binding sites. These putative sites, while not all yet functionally validated for the human UCN2 gene specifically, offer a roadmap for investigating its transcriptional regulation.
| Putative Transcription Factor Binding Site | Potential Function in Gene Regulation |
|---|---|
| TATA Box | Core promoter element involved in the initiation of transcription. |
| Cyclic AMP Response Element (CRE) | Mediates transcriptional response to cyclic AMP signaling pathways. nih.gov |
| GATA-binding sites | Involved in the regulation of gene expression in various cell types, including cardiovascular tissues. nih.gov |
| C/EBP-binding site | Plays a role in the regulation of genes involved in inflammation and metabolism. nih.gov |
Functional studies on the general urocortin promoter have revealed that the CRE is important for both basal activity and in response to stimulation by forskolin, an activator of the cAMP signaling pathway. nih.gov This suggests a potential role for this pathway in regulating UCN2 expression.
Hypoxia-Responsive Regulation
A significant body of research has focused on the regulation of human UCN2 expression under hypoxic conditions, a state of low oxygen availability that is characteristic of ischemic diseases. These studies have pinpointed a critical regulatory mechanism located not in the traditional 5' promoter region, but in the 3'-flanking region of the UCN2 gene.
Experimental work has identified a functional hypoxia-responsive element (HRE) in the 3'-flanking region of the human UCN2 gene. This discovery was made through a series of molecular biology techniques, including the use of luciferase reporter assays. In these assays, fragments of the UCN2 gene's regulatory regions are cloned into a vector containing the luciferase gene. The light produced by the luciferase enzyme serves as a quantitative measure of the transcriptional activity driven by the cloned DNA fragment.
Under hypoxic conditions, a significant increase in luciferase activity was observed when a specific fragment from the 3'-flanking region of the UCN2 gene was present. This indicated the presence of an element that responds to low oxygen levels.
Further investigation revealed that the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF1α) is the key mediator of this hypoxic response. HIF1α is a master regulator of the cellular response to hypoxia. Under low-oxygen conditions, HIF1α is stabilized and translocates to the nucleus, where it binds to HREs in the regulatory regions of its target genes, thereby activating their transcription.
Site-directed mutagenesis studies have been instrumental in confirming the direct interaction between HIF1α and the HRE in the UCN2 gene's 3'-flanking region. By systematically altering the DNA sequence of the putative HRE, researchers were able to abolish the hypoxic induction of UCN2 expression, thus confirming the functionality of this binding site.
| Regulatory Element | Location | Binding Transcription Factor | Functional Consequence |
|---|---|---|---|
| Hypoxia-Responsive Element (HRE) | 3'-Flanking Region | Hypoxia-Inducible Factor 1-alpha (HIF1α) | Induction of UCN2 gene expression under hypoxic conditions. |
Glucocorticoid Regulation: Insights from Mouse Studies
Research on the mouse Urocortin II (Ucn II) gene has provided evidence for another layer of transcriptional control involving glucocorticoids, a class of stress hormones. These studies have identified putative glucocorticoid response elements (GREs) within the 5'-flanking region of the mouse Ucn II gene. The presence of these GREs suggests that glucocorticoids can directly regulate Ucn II expression. While this has been demonstrated in the mouse model, it strongly suggests that a similar mechanism may be operational for the human UCN2 gene, warranting further investigation.
Evolutionary Perspectives and Comparative Biology of Urocortin Ii
Phylogeny and Divergence of the Corticotropin-Releasing Factor Family
The corticotropin-releasing factor (CRF) family is an ancient and evolutionarily conserved system of stress hormones and their receptors. mdpi.com In jawed vertebrates, this family is comprised of four primary paralogous lineages: CRF, Urocortin I (Ucn I), Urocortin II (Ucn II), and Urocortin III (Ucn III). nih.gov The evolution of this family is a story of gene duplication and specialization.
The origin of the CRF family can be traced back to a single ancestral peptide that existed before the divergence of deuterostomes and protostomes, as evidenced by the presence of a single CRF-like peptide in tunicates and insects. nih.gov This ancestral peptide likely had functions related to osmoregulation and nutrient sensing. mdpi.com Following the divergence of tunicates from the lineage that led to chordates and vertebrates, a gene duplication event gave rise to two paralogous lineages. nih.gov One of these ancestral genes would eventually give rise to CRF and Ucn I, while the other would lead to Ucn II and Ucn III. nih.govbioscientifica.com
Further gene duplications, associated with the two rounds of whole-genome duplication in early vertebrate evolution, resulted in the four distinct paralogs seen in most jawed vertebrates today. bioscientifica.com Sequence comparisons suggest that Ucn II and Ucn III form a distinct subfamily, more closely related to each other than to CRF and Ucn I. pnas.orgbioscientifica.com In fact, Ucn II and Ucn III are the products of a direct gene duplication. bioscientifica.com
Phylogenetic analyses also point to a relationship between the CRF family and the broader secretin and calcitonin peptide superfamilies. frontiersin.orgnih.gov There is speculation that an ancestral peptide with both CRF- and calcitonin-like structural attributes may have existed before the separation of deuterostomes and protostomes. nih.gov
More recent research has identified a fifth ancestral member of the vertebrate CRF family, known as CRH2. bioscientifica.combioscientifica.com This gene is present in the genomes of species from lineages that diverged early in vertebrate evolution, such as the coelacanth, spotted gar, and elephant shark, but has been lost independently in other lineages like placental mammals and teleost fish. bioscientifica.com
Orthologous Relationships Across Species
Urocortin II has been identified in numerous vertebrate species, highlighting its conserved nature across evolution. The identification of orthologs—genes in different species that evolved from a common ancestral gene—allows for comparative studies of its function.
A human peptide, initially identified as urocortin-related peptide (URP), is now considered the human ortholog of mouse Ucn II. pnas.org This was proposed after the discovery of Urocortin III, which is more closely related to pufferfish urocortin-related peptide, leaving human URP as the likely Ucn II ortholog. pnas.org Homologs of Ucn II have also been cloned from a variety of other vertebrate species. nih.gov
The following table details some of the known orthologs of Urocortin II across different vertebrate classes.
| Species | Common Name | Class | Urocortin II Ortholog Status | Source |
|---|---|---|---|---|
| Homo sapiens | Human | Mammalia | Present (formerly URP) | pnas.org |
| Mus musculus | Mouse | Mammalia | Present | pnas.org |
| Canis lupus familiaris | Dog | Mammalia | Present | nih.gov |
| Gallus gallus | Chicken | Aves | Present | nih.gov |
| Xenopus laevis | South African Clawed Frog | Amphibia | Present | oup.com |
| Takifugu rubripes | Pufferfish | Actinopterygii | Present | nih.gov |
| Danio rerio | Zebrafish | Actinopterygii | Present | nih.gov |
Functional Conservation and Diversification in Vertebrates
A key aspect of Urocortin II's functional profile is its high selectivity for the type 2 CRF receptor (CRF-R2). pnas.orgwikipedia.org This contrasts with Urocortin I, which binds to both CRF-R1 and CRF-R2, and CRF, which primarily binds to CRF-R1. wikipedia.org This receptor specificity appears to be a highly conserved trait and is fundamental to its distinct physiological roles. bioscientifica.com Urocortin II and III's selectivity for CRF-R2 suggests a functional divergence from the CRF/Urocortin I lineage. wikipedia.orgpnas.org
The functions of Urocortin II are diverse, with significant roles in the cardiovascular system, appetite regulation, and the stress response. In the cardiovascular system, Ucn II has been shown to increase cardiac output and decrease mean arterial pressure. nih.govpnas.org It also has potent anorexigenic effects, meaning it acts to suppress food intake. pnas.org These actions are mediated through its binding to CRF-R2.
While all members of the CRF family are implicated in the broader stress response, their specific roles have diversified. For instance, unlike CRF, Urocortin II does not appear to induce the secretion of adrenocorticotropic hormone (ACTH). wikipedia.org This functional distinction is significant, as it separates the central stress axis activation characteristic of CRF from the more peripheral and behavioral effects mediated by Urocortin II. The conservation of these functions across various vertebrate species, such as the anorexigenic effects observed in frogs, suggests that these roles were established early in vertebrate evolution. oup.com
The expression patterns of Urocortin II also point to functional specialization. In rodents, Ucn II transcripts are found in specific regions of the central nervous system and are also expressed in peripheral tissues, with high concentrations in the skin and skeletal muscle. nih.gov This distinct distribution, compared to other CRF family members, further supports the idea of functional diversification. wikipedia.org
Future Directions in Human Urocortin Ii Research
Elucidating Novel Physiological Roles and Systemic Interactions
Future research must continue to uncover the full spectrum of Urocortin II's physiological functions and its complex interactions with other systemic regulatory networks. While its cardiovascular and metabolic roles are increasingly recognized, its influence on other organ systems remains an area ripe for exploration.
Initial studies have firmly established Ucn II as a potent cardiovascular agent. It exerts positive inotropic (enhancing contractility) and lusitropic (improving relaxation) effects on the heart and is a powerful vasodilator, leading to reductions in systemic vascular resistance and blood pressure. biovendor.compnas.orgscispace.com These actions suggest a significant role in cardiovascular homeostasis. ahajournals.org Beyond the cardiovascular system, Ucn II is a key player in metabolic regulation, particularly in skeletal muscle, where it influences glucose uptake and insulin (B600854) sensitivity. biovendor.compnas.org Research shows that mice lacking Ucn II exhibit enhanced insulin sensitivity, suggesting that endogenous Ucn II acts as a modulator of glucose homeostasis. pnas.org Furthermore, its expression in stress-related nuclei in the brain and its ability to suppress appetite indicate a role in the central regulation of stress and energy balance. pnas.orgnih.gov A novel action has also been identified in the pituitary, where Ucn II appears to tonically inhibit the expression and secretion of gonadotropins, suggesting a potential link between stress and reproductive function. bioscientifica.com
A critical future direction is to map the systemic interactions of Ucn II. For instance, its cardiovascular effects are intertwined with the renin-angiotensin-aldosterone system (RAAS), as Ucn II administration in experimental heart failure models has been shown to suppress circulating levels of renin, angiotensin II, and aldosterone. ahajournals.orgahajournals.org Understanding this interplay is vital for considering its therapeutic application in conditions like heart failure, where the RAAS is chronically activated. Further investigation is needed to explore its interactions with other neurohumoral systems, such as the sympathetic nervous system and the endothelin system, to build a comprehensive model of its integrated physiological effects. nih.govbioscientifica.com
Table 1: Investigated and Potential Physiological Roles of Human Urocortin II
System Observed/Potential Physiological Role Key Research Findings Relevant Citations Cardiovascular Regulation of cardiac function and vascular tone. Potent inotropic, lusitropic, and vasodilatory effects; lowers blood pressure. [1, 3, 4, 6] Metabolic Modulation of glucose homeostasis and insulin sensitivity. Inhibits insulin-induced glucose uptake in skeletal muscle; Ucn II-null mice show increased insulin sensitivity. [2, 8, 17] Neuroendocrine Regulation of stress response, appetite, and reproductive hormones. Suppresses appetite; expressed in stress-related brain regions; inhibits gonadotropin secretion. [7, 19, 21] Musculoskeletal Regulation of muscle mass and prevention of atrophy. Promotes muscle hypertrophy and prevents disuse- and corticosteroid-induced muscle wasting. [10, 22] Gastrointestinal Modulation of gastric motility. Delays gastric emptying via CRFR2-mediated action.
Delineating Complex Signaling Networks and Crosstalk Mechanisms
The primary signaling mechanism involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). pnas.orgnih.govnih.gov This cAMP/PKA pathway is a major mediator of Ucn II's effects in various tissues. However, the signaling network is more complex. Research has demonstrated that Ucn II also activates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and growth, and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov
Future research should focus on the intricate crosstalk between these pathways. For example, in ventricular myocytes, Ucn II stimulates the production of nitric oxide (NO) through the phosphorylation of endothelial nitric oxide synthase (eNOS). This phosphorylation is uniquely mediated by both the Akt and PKA pathways, highlighting a point of convergence. nih.gov Conversely, in skeletal muscle, Ucn II appears to inhibit insulin signaling pathways, potentially through a mechanism of crosstalk where CRFR2 activation interferes with insulin receptor signaling cascades. pnas.org Elucidating how Ucn II differentially engages these pathways in various cell types and under different physiological conditions will be crucial. This includes identifying specific scaffolding proteins, phosphatases, and other regulatory molecules that fine-tune the signaling output.
Table 2: Key Signaling Pathways Activated by Human Urocortin II via CRFR2
Signaling Pathway Key Downstream Molecules Associated Cellular Function Relevant Citations cAMP/PKA Adenylyl Cyclase, cAMP, Protein Kinase A (PKA) Vasodilation, inotropy, gene expression, inhibition of proteolysis. [3, 13, 22, 27] PI3K/Akt Phosphatidylinositol 3-kinase (PI3K), Akt (Protein Kinase B) Cell survival, anti-apoptosis, protein synthesis, NO production. [3, 13, 22] MAPK/ERK MEK1/2, ERK1/2 Cardioprotection, cell growth, muscle fiber type shifting. [13, 22] Nitric Oxide (NO) Signaling eNOS, NO, cGMP Vasodilation, cardioprotection. [6, 9, 13]
Investigating Endogenous Regulation and Release Under Physiological Stress
While Ucn II is implicated in the stress response, the specific physiological triggers and regulatory mechanisms governing its synthesis and release are not fully understood. Future investigations must clarify how different types of stress—be it physiological, psychological, or immunological—impact the endogenous Ucn II system.
Ucn II mRNA is expressed in key stress-related areas of the central nervous system, including the paraventricular and arcuate nuclei of the hypothalamus and the locus coeruleus. pnas.org Its expression is also notably high in peripheral tissues like skin and skeletal muscle. oup.com The regulation of its gene expression is complex. Glucocorticoids, the end-products of the hypothalamic-pituitary-adrenal (HPA) axis, appear to exert negative feedback on Ucn II expression in peripheral tissues. oup.com Studies have shown that adrenalectomy leads to a significant increase in Ucn II mRNA in the skin, an effect that is reversed by corticosterone (B1669441) replacement. oup.com This suggests that Ucn II may function as a local counter-regulatory factor during the stress response.
Furthermore, inflammatory mediators can modulate Ucn II levels. Lipopolysaccharide (LPS), a component of bacterial cell walls that mimics infection, has been shown to increase Ucn II mRNA levels in endothelial cells, while also stimulating the release of cytokines like Interleukin-6 (IL-6). nih.govnih.gov This points to a role for Ucn II in the interplay between the stress and immune systems. A key area for future research is to use real-time measurement techniques to determine the dynamics of Ucn II release from specific tissues in response to acute and chronic stressors. Understanding these dynamics is essential for clarifying its role as a fine-tuner of the HPA axis and a mediator of stress recovery. frontiersin.orgpnas.org
Exploring Role in Emerging Pathophysiological Conditions
The diverse physiological actions of Urocortin II suggest its involvement in a wide range of diseases. An important future direction is to systematically explore its role in emerging pathophysiological conditions beyond its more established connections to cardiovascular disease.
The potential of Ucn II as a therapeutic agent for heart failure is a major area of clinical interest, given its beneficial hemodynamic effects. scispace.comnih.govnih.gov Similarly, its ability to protect the heart from ischemia-reperfusion injury makes it a candidate for treating ischemic heart disease. biovendor.comoup.com However, its relevance is expanding. The discovery of its role in glucose metabolism has opened avenues for investigating Ucn II-based therapies for metabolic syndrome and type 2 diabetes. pnas.orgontosight.aijci.org Studies show that long-term expression of Ucn II via gene therapy can resolve insulin resistance in mouse models, highlighting a significant therapeutic potential. jci.org
Another promising area is in the treatment of muscle wasting disorders, such as sarcopenia (age-related muscle loss) and cachexia. Ucn II has been shown to prevent muscle mass loss from disuse and corticosteroid treatment and can promote muscle hypertrophy. biovendor.comnih.gov Additionally, recent studies have found elevated levels of Ucn II in patients with Polycystic Ovary Syndrome (PCOS), correlating with markers of insulin resistance and hyperandrogenism, suggesting a potential role in the pathophysiology of this common endocrine disorder. nih.gov Future research should employ clinical studies and refined animal models to validate these emerging roles and to identify other conditions, such as inflammatory or neurodegenerative diseases, where the Ucn II/CRFR2 system may be a valuable therapeutic target. jneurosci.orgnih.gov
Table 3: Potential Roles of Human Urocortin II in Pathophysiological Conditions
Pathophysiological Condition Potential Role / Therapeutic Implication of Ucn II Supporting Evidence Relevant Citations Congestive Heart Failure Improves cardiac output, reduces vascular resistance, and suppresses adverse neurohormonal activation. Enhances inotropic and lusitropic function in animal models and human trials. [1, 3, 4, 5] Ischemic Heart Disease Cardioprotective against ischemia-reperfusion injury. Reduces infarct size in ex vivo heart models. [10, 38] Type 2 Diabetes / Insulin Resistance Potential to improve insulin sensitivity and glucose disposal. Ucn II gene therapy resolves insulin resistance in mice; modulates insulin signaling. [8, 17] Skeletal Muscle Wasting (Sarcopenia/Cachexia) Prevents muscle atrophy and promotes hypertrophy. Increases muscle mass and force in animal models. [10, 22] Polycystic Ovary Syndrome (PCOS) Potential biomarker and contributor to pathophysiology. Serum Ucn II levels are elevated in women with PCOS and correlate with insulin resistance. nih.gov Hypertension Contributes to basal blood pressure regulation through vasodilation. CRFR2-deficient mice are hypertensive; Ucn II infusion lowers blood pressure. [1, 6, 36]
Development of Advanced Research Tools and Methodologies
Progress in understanding Urocortin II is intrinsically linked to the development of more sophisticated research tools and methodologies. Future breakthroughs will depend on our ability to precisely manipulate and measure the Ucn II system in vivo and in vitro.
The creation of genetic models, such as mice lacking Ucn II (Ucn 2-null) or its receptor (CRFR2-deficient), has been invaluable for uncovering its fundamental physiological roles. pnas.orgpnas.orgpnas.org The development of a triple-urocortin knockout mouse has further helped to dissect the unique and overlapping functions of the urocortin peptides. pnas.org Future genetic research could involve creating tissue-specific or inducible knockout models to explore the localized functions of Ucn II in organs like the heart, skeletal muscle, or specific brain regions.
In pharmacology, the development of more potent, stable, and selective CRFR2 agonists and antagonists is paramount for both research and therapeutic purposes. bioscientifica.comontosight.aiphysiology.org Long-acting agonists could offer more convenient therapeutic regimens compared to the native peptide. ontosight.ai Furthermore, pioneering methodologies like gene therapy, using adeno-associated virus (AAV) vectors to achieve sustained Ucn II expression, represent a promising frontier for treating chronic conditions like type 2 diabetes and heart failure. jci.org Finally, there is a pressing need to develop and validate robust assays, such as highly sensitive ELISAs, for accurately measuring endogenous Ucn II levels in human plasma and tissues. ahajournals.org This will be critical for establishing its utility as a clinical biomarker and for translating the wealth of preclinical findings into human applications. spandidos-publications.com
Q & A
Q. What are the primary physiological roles of human Urocortin II in autonomic regulation and appetite control?
Urocortin II (Ucn II) is a corticotropin-releasing factor (CRF) family neuropeptide that selectively activates CRF-R2 receptors. It regulates autonomic functions, such as cardiovascular tone, and suppresses nighttime feeding behavior in rodent models without inducing generalized motor activity . Key studies utilize central administration of Ucn II (1–10 μg doses) to map Fos induction in hypothalamic and brainstem nuclei, linking it to stress-related autonomic pathways .
Q. How is Urocortin II structurally distinct from other CRF family peptides?
Ucn II is a 38-amino acid peptide with sequence homology to CRF but lacks affinity for CRF-R1. Its selective binding to CRF-R2 is critical for functional studies, requiring receptor-specific agonists/antagonists in experimental designs . Structural characterization involves comparing its sequence (e.g., human vs. mouse) and validating receptor interactions via competitive binding assays .
Q. What experimental models are optimal for studying Urocortin II's effects on feeding behavior?
Rodent models are preferred for in vivo appetite studies. Central administration (intracerebroventricular or targeted nuclei injections) coupled with food intake monitoring over 12–24 hours reveals dose-dependent suppression of nighttime feeding . Controls should include CRF-R2 knockout models to confirm receptor specificity .
Advanced Research Questions
Q. What methodological challenges arise in detecting Urocortin II expression in CNS tissues?
Ucn II transcripts are sparsely distributed in discrete brain regions (e.g., paraventricular nucleus, locus coeruleus). In situ hybridization or qRT-PCR requires high-sensitivity protocols and tissue-specific RNA extraction to avoid false negatives. Cross-validation with immunohistochemistry for peptide localization is recommended .
Q. How can researchers reconcile contradictory findings regarding Urocortin II's role in stress response versus CRF?
Unlike CRF, Ucn II does not activate CRF-R1 or induce anxiety-like behaviors, complicating direct comparisons. Discrepancies in stress assays may stem from differential receptor distribution or experimental timing. Studies should explicitly define endpoints (e.g., plasma corticosterone levels vs. behavioral activation) and control for CRF-R2 selectivity .
Q. What are the best practices for handling and storing synthetic Urocortin II to ensure peptide stability?
Lyophilized Ucn II should be stored at ≤-20°C in desiccated conditions. For dissolved peptides, aliquot into single-use vials and store at -70°C to minimize freeze-thaw degradation. Peptide integrity must be verified via HPLC and mass spectrometry before in vivo use .
Q. What statistical approaches are recommended for analyzing Urocortin II's dose-dependent effects in preclinical studies?
Dose-response curves should employ nonlinear regression models (e.g., log[agonist] vs. response). For behavioral data, mixed-effects models account for inter-animal variability. Power analysis is critical due to moderate effect sizes in appetite suppression studies .
Q. How to design a study to investigate Urocortin II's interaction with CRF-R2 in heterologous expression systems?
Use HEK293 cells transfected with CRF-R2 and cAMP-response element (CRE) luciferase reporters. Co-treat with Ucn II and CRF-R2 antagonists (e.g., Astressin2-B) to confirm specificity. Normalize data to constitutively active receptors and include CRF as a negative control .
Methodological Considerations
- Data Validation : Ensure peptide purity (>95%) via analytical HPLC and mass spectrometry. For in vivo studies, include negative controls (e.g., scrambled peptides) .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including randomization, blinding, and sample size justification .
- Literature Integration : Cross-reference CRF family receptor binding studies and appetite regulation mechanisms to contextualize Ucn II findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
